JNK-IN-22
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C15H16N2O4S |
|---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]thiophene-3-carboxamide |
InChI |
InChI=1S/C15H16N2O4S/c1-20-11-4-3-9(7-12(11)21-2)8-13(18)17-15-10(14(16)19)5-6-22-15/h3-7H,8H2,1-2H3,(H2,16,19)(H,17,18) |
InChI-Schlüssel |
YYFFDVXAQUCDGE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=C(C=CS2)C(=O)N)OC |
Herkunft des Produkts |
United States |
Foundational & Exploratory
JNK-IN-22: A Technical Guide to its Dual Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of JNK-IN-22, a notable inhibitor of c-Jun N-terminal kinase (JNK). This compound, also identified as compound 58 in the foundational study by De S. K. and colleagues, belongs to a novel class of thiophene-3-carboxamide derivatives. These compounds exhibit a unique dual inhibitory activity, functioning as both ATP-competitive inhibitors and mimetics of the JNK-interacting protein (JIP), a key scaffolding protein in the JNK signaling cascade. This dual action presents a compelling profile for therapeutic development and further research.
Core Mechanism of Action: Dual Inhibition of JNK
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are integral components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] This pathway is a critical regulator of a wide array of cellular processes, including inflammation, apoptosis, and stress responses.[2] The activation of JNKs typically involves a phosphorylation cascade, and once activated, JNKs phosphorylate a variety of downstream transcription factors, most notably c-Jun.[2]
This compound and its analogues are proposed to inhibit JNK activity through a dual mechanism:
-
ATP-Competitive Inhibition: By binding to the ATP-binding site on the JNK enzyme, this compound prevents the phosphorylation of its substrates. This is a common mechanism for kinase inhibitors.
-
JIP Mimicry: this compound is also designed to mimic the JIP scaffolding protein. JIP proteins facilitate the efficient and specific activation of JNK by co-localizing JNK with its upstream activating kinases.[3] By binding to the JIP docking site on JNK, this compound disrupts this crucial interaction, further inhibiting the signaling cascade.[4]
This dual inhibition offers the potential for enhanced potency and selectivity compared to inhibitors that target only the ATP-binding site.
JNK Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical JNK signaling pathway and the proposed points of inhibition by this compound.
Quantitative Data for Thiophene-3-carboxamide Derivatives
The following table summarizes the in vitro inhibitory activities of this compound (Compound 58) and related thiophene-3-carboxamide derivatives as reported by De S. K. et al. The data was obtained using a LanthaScreen™ kinase assay for JNK1, JNK2, and JNK3, and a DELFIA® displacement assay to measure the displacement of a biotinylated-pepJIP1 peptide.
| Compound ID | JNK1 IC50 (µM) | JNK2 IC50 (µM) | JNK3 IC50 (µM) | pepJIP1 Displacement IC50 (µM) |
| This compound (58) | 3.8 | 3.2 | 0.4 | 1.2 |
| 1 | 26.0 | 25.0 | 1.8 | 15.8 |
| 25 | 2.5 | 2.1 | 0.2 | 0.8 |
| 57 | 4.2 | 3.5 | 0.5 | 1.5 |
Data extracted from De S. K., et al. (2011). Bioorganic & medicinal chemistry, 19(8), 2582-2588.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound and its analogues are provided below.
In Vitro Kinase Inhibition Assay (LanthaScreen™)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific JNK isoform.
Methodology:
-
A reaction mixture is prepared containing the specific JNK isoform (JNK1, JNK2, or JNK3), a fluorescently labeled substrate (e.g., GFP-ATF2), and varying concentrations of the test compound (this compound).
-
The mixture is allowed to pre-incubate to allow for compound binding to the kinase.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed at room temperature.
-
A terbium-labeled anti-phospho-substrate antibody is added to the reaction. This antibody specifically binds to the phosphorylated substrate.
-
The plate is read on a fluorescence plate reader. Phosphorylation of the substrate brings the terbium-labeled antibody and the GFP-labeled substrate in close proximity, resulting in a high Fluorescence Resonance Energy Transfer (FRET) signal.
-
The IC50 value, the concentration of inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.
JIP1 Displacement Assay (DELFIA®)
This assay measures the ability of a compound to disrupt the interaction between JNK and a peptide derived from the JIP1 scaffolding protein.
Methodology:
-
Recombinant JNK protein is coated onto the wells of a microtiter plate.
-
A biotinylated peptide corresponding to the JNK-binding domain of JIP1 (pepJIP1) is added to the wells along with varying concentrations of the test compound.
-
The plate is incubated to allow for competitive binding between the test compound and pepJIP1 to the JNK protein.
-
The wells are washed to remove unbound reagents.
-
Europium-labeled streptavidin is added, which binds to the biotinylated pepJIP1 that remains bound to the JNK.
-
After another washing step, an enhancement solution is added, and the time-resolved fluorescence is measured.
-
A high fluorescence signal indicates a large amount of pepJIP1 bound to JNK, while a low signal indicates displacement by the test compound.
-
The IC50 value for displacement is determined from the resulting dose-response curve.
Cellular c-Jun Phosphorylation Assay
This assay assesses the ability of an inhibitor to block JNK activity within a cellular context.
Methodology:
-
Cells (e.g., HeLa or other suitable cell lines) are cultured and seeded in microtiter plates.
-
The cells are pre-treated with various concentrations of the JNK inhibitor for a specified period.
-
JNK signaling is stimulated by treating the cells with an activator, such as tumor necrosis factor-alpha (TNF-α).
-
After stimulation, the cells are lysed to release the cellular proteins.
-
The level of phosphorylated c-Jun (at Ser63 or Ser73) is quantified using an immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or Western blotting, with an antibody specific for phospho-c-Jun.
-
The IC50 value for the inhibition of c-Jun phosphorylation in a cellular environment is then calculated. In the study by De S. K. et al., a potent analogue, compound 25, demonstrated an IC50 value of 7.5 µM in this type of assay.[4]
Conclusion
This compound represents a significant development in the field of JNK inhibition due to its novel dual mechanism of action. By targeting both the ATP-binding site and the JIP1 docking site, this class of thiophene-3-carboxamide derivatives offers a promising scaffold for the development of potent and potentially more selective JNK inhibitors. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals to understand and further investigate the therapeutic potential of this compound and related compounds.
References
- 1. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of a novel, orally active, brain penetrant, tri-substituted thiophene based JNK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
JNK-IN-22: An In-Depth Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activity of the JNK inhibitor series, with a particular focus on the potent covalent inhibitor JNK-IN-8. c-Jun N-terminal kinases (JNKs) are key regulators of cellular processes including proliferation, apoptosis, and inflammation, making them attractive therapeutic targets for a range of diseases.[1][2] This document details the inhibitory potency, kinase selectivity, and cellular activity of this series of inhibitors. Detailed experimental protocols for key assays are provided to enable researchers to replicate and build upon these findings. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the mechanism of action and experimental design.
Introduction to JNK Signaling
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family.[3] The JNK signaling cascade is a three-tiered system involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and JNK itself.[4] This pathway is activated by a variety of cellular stresses, including inflammatory cytokines, UV radiation, and osmotic stress.[1][2] Once activated, JNKs phosphorylate a range of substrate proteins, most notably the transcription factor c-Jun, leading to the regulation of gene expression involved in diverse cellular responses such as apoptosis, inflammation, and cell proliferation.[2][5] Dysregulation of the JNK signaling pathway has been implicated in numerous diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[6][7]
There are three main JNK genes, JNK1, JNK2, and JNK3, which give rise to at least 10 different protein isoforms through alternative splicing.[5] While JNK1 and JNK2 are ubiquitously expressed, JNK3 is predominantly found in the brain, heart, and testes.[5][8] Notably, JNK1 and JNK2 can have opposing functions, with JNK1 often being pro-apoptotic and JNK2 promoting cell survival, depending on the cellular context.[9] This highlights the need for selective inhibitors to dissect the specific roles of each isoform.
Quantitative Data Summary
The following tables summarize the quantitative data for the covalent JNK inhibitor series, including the highly potent JNK-IN-8.
Table 1: Biochemical Inhibitory Potency (IC50) of Covalent JNK Inhibitors
| Compound | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) |
| JNK-IN-8 | 4.67 | 18.7 | 0.98 |
Data sourced from STEMCELL Technologies product information sheet.[10]
Table 2: Cellular Activity of Covalent JNK Inhibitors
| Compound | Cell Line | Assay | EC50 (nM) |
| JNK-IN-5 | HeLa | c-Jun Phosphorylation | ~100 |
| JNK-IN-5 | A375 | c-Jun Phosphorylation | ~30 |
| JNK-IN-7 | HeLa | c-Jun Phosphorylation | 2-3 fold less potent than JNK-IN-5 |
Data extracted from a study on the discovery of potent and selective covalent inhibitors of JNK.[11]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of JNK inhibitors.
In Vitro Kinase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against JNK isoforms.
Materials:
-
Recombinant human JNK1, JNK2, and JNK3 enzymes
-
ATP
-
GST-c-Jun (substrate)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 25 mM MgCl₂, 2 mM DTT, 0.1 mM Na₃VO₄, 25 mM β-glycerophosphate)
-
Test compound (e.g., JNK-IN-8) at various concentrations
-
[γ-³²P]ATP (for radioactive detection) or appropriate reagents for non-radioactive detection (e.g., ADP-Glo™ Kinase Assay)
-
96-well plates
-
Incubator at 30°C
-
Phosphorimager or luminometer
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
In a 96-well plate, add the recombinant JNK enzyme, the substrate (GST-c-Jun), and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP (or cold ATP for non-radioactive assays) to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding a stop solution (e.g., SDS-PAGE loading buffer or a specific kinase inhibitor).
-
For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a phosphorimager.
-
For non-radioactive assays, follow the manufacturer's protocol for the specific detection method (e.g., measuring luminescence to determine ADP production).
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular c-Jun Phosphorylation Assay (Western Blot)
This protocol describes the assessment of a compound's ability to inhibit JNK activity in a cellular context by measuring the phosphorylation of its downstream target, c-Jun.
Materials:
-
Cell line (e.g., HeLa or A375 cells)
-
Cell culture medium and supplements
-
Test compound (e.g., JNK-IN-8)
-
Stimulus to activate the JNK pathway (e.g., Anisomycin, UV-C radiation, or TNF-α)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-c-Jun (Ser63/73), anti-total c-Jun, anti-JNK, anti-phospho-JNK (Thr183/Tyr185), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with a JNK pathway activator for a predetermined time (e.g., 30-60 minutes).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Jun) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
To ensure equal loading and to assess total protein levels, the membrane can be stripped and re-probed with antibodies against total c-Jun, JNK, and a loading control.
-
Quantify the band intensities and normalize the phospho-c-Jun signal to the total c-Jun or loading control signal.
-
Determine the EC50 value by plotting the normalized signal against the logarithm of the compound concentration.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the JNK inhibitor on cultured cells.
Materials:
-
Cell line of interest
-
Cell culture medium
-
Test compound at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound. Include a vehicle-only control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the concentration at which cell viability is inhibited by 50% (IC50 for cytotoxicity).
Visualizations
JNK Signaling Pathway
Caption: Simplified JNK signaling cascade and the inhibitory action of JNK-IN-8.
Experimental Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for determining the IC50 of a JNK inhibitor in vitro.
Experimental Workflow for Cellular Western Blot Analysis
Caption: Workflow for assessing cellular JNK inhibition via Western Blot.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Constitutive Activity of JNK2α2 Is Dependent on a Unique Mechanism of MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uses for JNK: the Many and Varied Substrates of the c-Jun N-Terminal Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel c-Jun N-Terminal Kinase (JNK) Inhibitors with an 11H-Indeno[1,2-b]quinoxalin-11-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stemcell.com [stemcell.com]
- 11. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Inhibition of the c-Jun N-terminal Kinase (JNK) Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily.[1][2] The JNK signaling pathway is a critical regulator of a wide array of cellular processes, including inflammation, apoptosis (programmed cell death), cell proliferation, and responses to environmental stress.[1][3][] Dysregulation of the JNK pathway has been implicated in the pathogenesis of numerous diseases, such as cancer, neurodegenerative disorders, and inflammatory conditions.[1][] Consequently, the development of small molecule inhibitors targeting JNKs is an area of intense research for therapeutic intervention. This guide provides a detailed overview of the JNK signaling pathway, mechanisms of its inhibition, and the characteristics of representative JNK inhibitors. While this report focuses on the broader class of JNK inhibitors, specific data for the inhibitor JNK-IN-8 and others are provided as well-documented examples.
The JNK Signaling Pathway
The JNK signaling cascade is a multi-tiered pathway that relays extracellular signals to intracellular targets, culminating in a cellular response.[5][6] The pathway is typically activated by stimuli such as pro-inflammatory cytokines (e.g., TNF-α and IL-1β), growth factors, and environmental stressors like UV radiation, osmotic shock, and oxidative stress.[1][6][7]
The core of the JNK signaling module consists of a three-tiered kinase cascade:
-
MAP Kinase Kinase Kinases (MAP3Ks or MKKKs) : These are the initial kinases in the cascade that are activated by upstream signals. Several MAP3Ks can activate the JNK pathway, including MEKK1-4, ASK1, and MLK family members.[5][7]
-
MAP Kinase Kinases (MAP2Ks or MKKs) : The activated MAP3Ks then phosphorylate and activate one of two specific MAP2Ks: MKK4 and MKK7.[5][6][7] MKK4 and MKK7 are the direct upstream activators of JNKs.
-
c-Jun N-terminal Kinases (JNKs) : Activated MKK4 and MKK7 dually phosphorylate JNKs on specific threonine and tyrosine residues within their activation loop, leading to JNK activation. There are three JNK genes (JNK1, JNK2, and JNK3) that give rise to at least ten different protein isoforms through alternative splicing.[2] JNK1 and JNK2 are ubiquitously expressed, whereas JNK3 expression is primarily restricted to the brain, heart, and testes.[2]
Once activated, JNKs translocate from the cytoplasm to the nucleus, where they phosphorylate and regulate the activity of various transcription factors, most notably c-Jun, a component of the AP-1 (Activator Protein-1) transcription factor complex.[1][6] Phosphorylation of c-Jun enhances its transcriptional activity, leading to the expression of genes involved in the cellular response. JNKs also have cytoplasmic substrates and can influence cellular processes such as mitochondrial-mediated apoptosis.[3][8]
References
- 1. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 2. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. paulogentil.com [paulogentil.com]
- 7. bosterbio.com [bosterbio.com]
- 8. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of JNK-IN-22 on c-Jun Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Jun N-terminal kinases (JNKs) are key components of the mitogen-activated protein kinase (MAPK) signaling cascade, playing a pivotal role in a variety of cellular processes including proliferation, apoptosis, and inflammatory responses.[1][2][3][4][5] The phosphorylation of the transcription factor c-Jun by JNK at serine residues 63 and 73 is a critical event in the activation of the AP-1 transcription complex, which regulates the expression of numerous genes involved in these processes.[2][6][7][8] Dysregulation of the JNK signaling pathway has been implicated in a range of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer, making JNK an attractive target for therapeutic intervention.[5][9][10][11]
Mechanism of Action: Covalent Inhibition of JNK
JNK-IN-22 and its analogs are irreversible inhibitors that function by forming a covalent bond with a conserved cysteine residue located in the ATP-binding pocket of JNK isoforms.[12][13][14][15][16] This covalent modification effectively and permanently inactivates the kinase, preventing it from binding ATP and subsequently phosphorylating its downstream substrates, including c-Jun.[13] This targeted mechanism offers the potential for high potency and prolonged duration of action.
JNK Signaling Pathway and the Role of c-Jun
The JNK signaling cascade is a multi-tiered pathway initiated by a variety of cellular stresses and inflammatory cytokines. This leads to the sequential activation of MAP kinase kinase kinases (MAP3Ks), MAP kinase kinases (MAP2Ks, specifically MKK4 and MKK7), and finally JNKs.[3][5] Activated JNK then translocates to the nucleus where it phosphorylates several transcription factors, with c-Jun being a primary target.[1][7] The phosphorylation of c-Jun enhances its transcriptional activity, leading to the expression of genes involved in cellular responses to stress.
Quantitative Data on JNK Inhibition and c-Jun Phosphorylation
While specific IC50 values for this compound's inhibition of c-Jun phosphorylation are not publicly available, data from its close analog, JNK-IN-8, demonstrate the potent effect of this class of inhibitors. JNK-IN-8 has been shown to be a highly selective and potent pan-JNK inhibitor.[13] Studies have confirmed that JNK-IN-8 effectively inhibits the phosphorylation of c-Jun at Serine 63 in cellular assays.[14]
| Compound | Target | IC50 (nM) - Biochemical Assay | Cellular Effect on c-Jun Phosphorylation | Reference |
| JNK-IN-8 | JNK1 | 8.9 | Potent inhibition of p-c-Jun (Ser63) | [13] |
| JNK2 | 4.1 | [13] | ||
| JNK3 | 1.8 | [13] |
This table presents data for the closely related compound JNK-IN-8 to illustrate the expected activity profile of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effect of JNK inhibitors like this compound on c-Jun phosphorylation.
In Vitro Kinase Assay for JNK Activity
This assay measures the direct inhibitory effect of a compound on the kinase activity of purified JNK.
Materials:
-
Recombinant active JNK1, JNK2, or JNK3 enzyme
-
GST-c-Jun (1-79) fusion protein as substrate
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
[γ-³²P]ATP or unlabeled ATP
-
This compound or other test compounds
-
SDS-PAGE gels and Western blot apparatus
-
Phospho-c-Jun (Ser63/73) specific antibody
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant JNK enzyme, and GST-c-Jun substrate.
-
Add varying concentrations of this compound or vehicle control to the reaction mixtures.
-
Pre-incubate for a specified time (e.g., 30 minutes) at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding ATP (either [γ-³²P]ATP or unlabeled ATP).
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
If using [γ-³²P]ATP, expose the gel to a phosphor screen and quantify the incorporated radioactivity.
-
If using unlabeled ATP, transfer the proteins to a PVDF membrane and perform a Western blot using a phospho-c-Jun (Ser63/73) specific antibody to detect the level of substrate phosphorylation.
Cellular Assay for c-Jun Phosphorylation by Western Blot
This assay determines the ability of a compound to inhibit c-Jun phosphorylation within a cellular context.
Materials:
-
Cell line known to have an active JNK pathway (e.g., HeLa, HEK293T, or a specific cancer cell line)
-
Cell culture medium and supplements
-
JNK pathway activator (e.g., Anisomycin, UV-C irradiation, or TNF-α)
-
This compound or other test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-phospho-c-Jun (Ser63/73), anti-total c-Jun, anti-JNK, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a JNK pathway activator for a predetermined time (e.g., 30 minutes with Anisomycin).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-c-Jun.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total c-Jun, JNK, and a loading control to ensure equal loading and to assess the specificity of the inhibitory effect.
Conclusion
This compound represents a potent and selective tool for probing the function of the JNK signaling pathway. Its covalent mechanism of action ensures effective and sustained inhibition of JNK kinase activity, leading to a downstream reduction in the phosphorylation of key substrates like c-Jun. While direct quantitative data for this compound's effect on c-Jun phosphorylation remains to be published, the well-characterized activity of its close analogs provides a strong indication of its efficacy. The experimental protocols detailed in this guide provide a robust framework for researchers to independently verify and quantify the impact of this compound and other novel inhibitors on this critical signaling node. Such studies are essential for advancing our understanding of JNK-mediated pathophysiology and for the development of novel therapeutic strategies.
References
- 1. The Roles of c-Jun N-Terminal Kinase (JNK) in Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 3. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Uses for JNK: the Many and Varied Substrates of the c-Jun N-Terminal Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of potent and selective covalent inhibitors of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. Covalent JNK Inhibitor, JNK-IN-8, Suppresses Tumor Growth in Triple-Negative Breast Cancer by Activating TFEB- and TFE3-Mediated Lysosome Biogenesis and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
A Technical Guide to JNK Isoform Selectivity Profiling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data presentation relevant to determining the isoform selectivity profile of c-Jun N-terminal kinase (JNK) inhibitors. While specific data for a compound designated "JNK-IN-22" is not publicly available, this document outlines the essential principles, experimental protocols, and data interpretation required to characterize any novel JNK inhibitor.
The c-Jun N-terminal kinases (JNKs) are key players in cellular signaling pathways that respond to stress stimuli, and they are implicated in a variety of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer. The JNK family consists of three main isoforms—JNK1, JNK2, and JNK3—which share a high degree of homology but exhibit distinct physiological roles. Therefore, the development of isoform-selective inhibitors is a critical goal in modern drug discovery to achieve targeted therapeutic effects while minimizing off-target toxicities.
JNK Signaling Pathway
The JNK signaling cascade is a multi-tiered pathway activated by a range of extracellular stimuli. Understanding this pathway is crucial for contextualizing the mechanism of action of JNK inhibitors.
Quantitative Analysis of JNK Isoform Selectivity
The primary method for quantifying the isoform selectivity of a JNK inhibitor is to determine its half-maximal inhibitory concentration (IC50) or its equilibrium binding constant (Ki) against each of the three JNK isoforms. The ratio of these values indicates the degree of selectivity.
Below is a table summarizing the isoform selectivity profiles of several known JNK inhibitors as examples.
| Inhibitor | JNK1 (IC50/Ki, nM) | JNK2 (IC50/Ki, nM) | JNK3 (IC50/Ki, nM) | JNK1/JNK2 Selectivity | JNK1/JNK3 Selectivity | JNK2/JNK3 Selectivity | Reference |
| Tanzisertib (CC-930) | 61 | 5 | 5 | 12.2 | 12.2 | 1 | [1] |
| Bentamapimod (AS602801) | 80 | 90 | 230 | 0.89 | 0.35 | 0.39 | [1] |
| JNK-IN-8 | 4.7 | 18.7 | 1 | 0.25 | 4.7 | 18.7 | [1] |
| Compound 26k | >500 | 210 | <1 | <0.002 | >500 | 210 | [2] |
Note: Selectivity is calculated as a ratio of IC50 or Ki values (e.g., JNK1 IC50 / JNK2 IC50). A value greater than 1 indicates selectivity for the kinase in the denominator.
Experimental Protocol: In Vitro Kinase Assay for JNK Isoform Selectivity
The following is a generalized protocol for a biochemical kinase assay to determine the IC50 values of a test compound against JNK1, JNK2, and JNK3. This protocol is based on commonly used methods such as ADP-Glo™ or radiometric assays.[3][4]
1. Reagents and Materials:
-
Recombinant human JNK1, JNK2, and JNK3 enzymes
-
JNK substrate (e.g., ATF2, c-Jun)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[4]
-
ATP (at or near the Km for each enzyme)
-
Test inhibitor (serially diluted)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, [γ-33P]ATP)
-
Microplates (e.g., 384-well low volume plates)
-
Plate reader (luminescence or scintillation counter)
2. Assay Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of the test inhibitor in the kinase assay buffer or DMSO.
-
Enzyme and Substrate Preparation: Dilute the JNK isoforms and the substrate in the kinase assay buffer to their final desired concentrations.
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted inhibitor or vehicle (e.g., 5% DMSO) to the wells of a microplate.[4]
-
Add 2 µL of the diluted JNK enzyme to each well.
-
Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiate Kinase Reaction: Add 2 µL of a pre-mixed solution of the substrate and ATP to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[3]
-
Stop Reaction and Detect Signal:
-
For ADP-Glo™ Assay: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. Then, add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[4]
-
For Radiometric Assay: Stop the reaction by adding a stop buffer (e.g., phosphoric acid) and spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-33P]ATP and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Acquisition: Read the luminescence or radioactivity on a plate reader.
3. Data Analysis:
-
Plot the signal (luminescence or counts per minute) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each JNK isoform.
-
Calculate the selectivity ratios by dividing the IC50 values as demonstrated in the table above.
Workflow for Kinase Inhibitor Profiling
The determination of isoform selectivity is a key step in the broader workflow of kinase inhibitor discovery and development.
References
JNK-IN-22: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNK-IN-22 is a small molecule inhibitor targeting the c-Jun N-terminal kinase (JNK) signaling pathway. The JNK pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade and is involved in a wide array of cellular processes, including inflammation, apoptosis, cell proliferation, and differentiation.[1][2] Dysregulation of the JNK pathway has been implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, inflammatory conditions, and cancer, making it an attractive target for therapeutic intervention. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and relevant experimental protocols.
Chemical Structure and Properties
This compound is a thiophene-3-carboxamide derivative. Its chemical structure and properties are summarized below.
| Property | Value |
| Chemical Formula | C₁₅H₁₆N₂O₄S |
| Molecular Weight | 320.36 g/mol |
| IUPAC Name | N-(3,4-dimethoxyphenethyl)-2-amino-4-carbamoylthiophene-3-carboxamide |
| SMILES String | O=C(C1=C(NC(CC2=CC=C(C(OC)=C2)OC)=O)SC=C1)N |
| Solubility | While specific solubility data for this compound is not readily available, a structurally similar and commonly referenced JNK inhibitor, JNK-IN-8, is soluble in DMSO at a concentration of 20 mg/mL.[1] It is recommended to test the solubility of this compound in various solvents for specific experimental needs. |
Mechanism of Action
This compound functions as an inhibitor of JNK, a family of serine/threonine protein kinases. The JNK family comprises three main isoforms: JNK1, JNK2, and JNK3.[3][4] These kinases are activated in response to a variety of cellular stresses, such as inflammatory cytokines, ultraviolet radiation, and osmotic shock.[5]
The activation of JNKs occurs through a phosphorylation cascade involving upstream kinases, namely MAP kinase kinases (MKKs) like MKK4 and MKK7.[5] Once activated, JNKs translocate to the nucleus and other cellular compartments to phosphorylate a multitude of downstream substrates. Key substrates include transcription factors such as c-Jun and ATF2, as well as mitochondrial proteins like Bcl-2 family members.[5][6] Phosphorylation of these substrates by JNKs modulates their activity, leading to changes in gene expression and cellular function, ultimately influencing cell fate decisions between survival, proliferation, and apoptosis.[1][5]
JNK inhibitors like this compound typically act by competing with ATP for binding to the kinase domain of JNK, thereby preventing the phosphorylation of its substrates and blocking the downstream signaling cascade.[1] While specific inhibitory concentrations for this compound are not widely published, the related compound JNK-IN-8 exhibits potent inhibition of all three JNK isoforms with IC50 values of 4.7 nM for JNK1, 18.7 nM for JNK2, and 1.0 nM for JNK3.[7][8]
Signaling Pathway
The JNK signaling pathway is a complex network that integrates various stress signals to elicit a cellular response. A simplified diagram of the core pathway is presented below.
Experimental Protocols
The following are generalized protocols for assessing the activity of JNK inhibitors like this compound. It is recommended to optimize these protocols for specific experimental conditions.
Biochemical JNK Kinase Assay
This assay measures the direct inhibitory effect of a compound on the kinase activity of purified JNK protein.
Materials:
-
Purified, active JNK1, JNK2, or JNK3 enzyme
-
JNK substrate (e.g., recombinant GST-c-Jun or ATF2)[9]
-
This compound (or other test inhibitor)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 25 mM MgCl₂, 2 mM DTT, 0.1 mM Na₃VO₄)
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for detection with phospho-specific antibodies)
-
SDS-PAGE gels and Western blotting reagents or phosphocellulose paper and scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a microcentrifuge tube or 96-well plate, combine the purified JNK enzyme and the JNK substrate.
-
Add the diluted this compound or vehicle control (e.g., DMSO) to the enzyme/substrate mixture and incubate for a predetermined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding SDS-PAGE loading buffer and boiling, or by spotting the reaction mixture onto phosphocellulose paper and washing with phosphoric acid.
-
Analyze the results:
-
For radiolabeled ATP: Quantify the incorporation of ³²P into the substrate using autoradiography or scintillation counting.
-
For non-radiolabeled ATP: Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody against the phosphorylated form of the substrate (e.g., anti-phospho-c-Jun (Ser63)).[10]
-
Cell-Based JNK Inhibition Assay
This assay measures the ability of a compound to inhibit JNK activity within a cellular context.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293, or a disease-relevant cell line)
-
This compound (or other test inhibitor)
-
JNK pathway activator (e.g., anisomycin, UV-C radiation, or a pro-inflammatory cytokine like TNF-α)
-
Cell lysis buffer
-
Antibodies for Western blotting: anti-phospho-c-Jun (Ser63), anti-total c-Jun, anti-phospho-JNK, anti-total JNK, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with a JNK pathway activator for a predetermined time (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE and Western blot analysis on the cell lysates.
-
Probe the membranes with primary antibodies against phospho-c-Jun, total c-Jun, phospho-JNK, total JNK, and a loading control.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection method.
-
Quantify the band intensities to determine the extent of inhibition of c-Jun phosphorylation by this compound.
Conclusion
This compound is a valuable tool for researchers studying the JNK signaling pathway and its role in various physiological and pathological processes. Its ability to inhibit JNK activity allows for the elucidation of the downstream consequences of JNK signaling in different experimental models. The information and protocols provided in this guide are intended to serve as a starting point for researchers to design and execute experiments aimed at further understanding the therapeutic potential of targeting the JNK pathway. As with any experimental work, optimization of protocols and careful interpretation of results are essential for generating robust and reliable data.
References
- 1. ≥96% (HPLC), JNK inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Withdrawal of Survival Factors Results in Activation of the JNK Pathway in Neuronal Cells Leading to Fas Ligand Induction and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. abmole.com [abmole.com]
- 9. abcam.cn [abcam.cn]
- 10. SAPK/JNK Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
The JNK Signaling Pathway: A Core Stress Response Cascade
An In-depth Guide to the Discovery and Development of Covalent JNK Inhibitors: The JNK-IN-8 Series
Introduction
The c-Jun N-terminal kinases (JNKs) are critical signaling proteins in the mitogen-activated protein kinase (MAPK) family that orchestrate cellular responses to a variety of stress stimuli, including inflammatory cytokines, ultraviolet irradiation, and heat shock.[1] Dysregulation of the JNK signaling pathway is implicated in numerous human diseases, ranging from neurodegenerative disorders like Alzheimer's and Parkinson's disease to cancer and inflammatory conditions.[2][3] This has made the JNKs highly attractive targets for therapeutic intervention.
This technical whitepaper provides a comprehensive overview of the discovery and development of a potent, selective, and covalent series of JNK inhibitors. While the specific compound "JNK-IN-22" was not identified in the surveyed literature, this guide will focus on the extensively characterized and closely related pan-JNK inhibitor, JNK-IN-8 , and its analogs. This series represents a significant advancement in the development of chemical probes to dissect JNK signaling, leveraging a covalent mechanism of action to achieve high potency and selectivity. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of the core concepts.
The JNK signaling pathway is a multi-tiered kinase cascade. It is typically initiated by stress signals that activate a variety of upstream MAP kinase kinase kinases (MAPKKKs), such as MEKK1-4 or MLKs.[4] These kinases then phosphorylate and activate two specific MAP kinase kinases (MAPKKs): MKK4 and MKK7.[1][5] MKK4 and MKK7 are dual-specificity kinases that activate JNKs by phosphorylating conserved threonine and tyrosine residues (Thr183/Tyr185) in their activation loop.[2]
There are three main JNK genes (JNK1, JNK2, and JNK3) that produce at least ten different protein isoforms through alternative splicing.[2][6] JNK1 and JNK2 are ubiquitously expressed, whereas JNK3 expression is primarily restricted to the brain, heart, and testes.[2][5] Once activated, JNKs translocate to the nucleus to phosphorylate and regulate the activity of several transcription factors, most notably c-Jun, a component of the activator protein-1 (AP-1) complex.[1][2] This leads to changes in gene expression that control critical cellular processes such as apoptosis, inflammation, cell proliferation, and survival.[3][7]
Discovery and Optimization of Covalent JNK Inhibitors
The development of the JNK-IN-8 series began with a serendipitous discovery. A compound containing an acrylamide electrophile, originally designed as an inhibitor for a different kinase, was screened against a broad panel of kinases and showed unexpected activity against JNK.[8] This led to the hypothesis that the compound was acting as an irreversible inhibitor by forming a covalent bond with a reactive cysteine residue within the JNK active site.[8]
This initial hit was optimized through a rational, structure-guided approach to improve potency and selectivity. The core of the optimization strategy involved modifying the scaffold to achieve optimal placement of the acrylamide "warhead" to react with the target cysteine, while simultaneously ensuring the rest of the molecule formed favorable interactions with the ATP-binding pocket.[8] This effort led to a series of potent analogs, culminating in the highly selective and potent covalent inhibitor, JNK-IN-8.[2]
Structure-Activity Relationship (SAR)
The SAR campaign systematically explored modifications to different parts of the inhibitor scaffold. Key insights from this process included:
-
The Acrylamide Warhead: The presence of the acrylamide group was essential for the covalent mechanism and high potency. Replacing it with a non-reactive group significantly reduced activity.[8]
-
The Hinge-Binding Motif: An aminopyrimidine motif was found to be crucial for forming key hydrogen bonds with the kinase hinge region (specifically with Met-149 in JNK3), a common feature of many kinase inhibitors.[8]
-
Solvent-Front Modifications: The addition of a dimethylaminomethyl group to the solvent-exposed region of the molecule (yielding JNK-IN-7) maintained high potency.[8]
-
Gatekeeper Pocket Interactions: Replacing the pyridine group in earlier analogs with a phenylpyrazolo[1,5-a]pyridine moiety led to JNK-IN-11, the most potent cellular inhibitor in the series, demonstrating the importance of interactions in this region of the active site.[8]
Quantitative Inhibitor Potency
The optimization efforts yielded several compounds with nanomolar potency against JNK isoforms in both biochemical and cellular assays. JNK-IN-8 demonstrated excellent potency and selectivity, while JNK-IN-11 emerged as the most potent inhibitor of c-Jun phosphorylation in cells.[8]
| Compound | JNK1 IC₅₀ (nM) | JNK2 IC₅₀ (nM) | JNK3 IC₅₀ (nM) | HeLa c-Jun Phos. EC₅₀ (nM) | A375 c-Jun Phos. EC₅₀ (nM) |
| JNK-IN-5 | 49 | 12 | 4 | 100 | 30 |
| JNK-IN-7 | 28 | 10 | 4 | 300 | 60 |
| JNK-IN-8 | 41 | 23 | 4 | 200 | 40 |
| JNK-IN-11 | 21 | 8 | 2 | 30 | 10 |
| Data summarized from Zhang T, et al. (2012).[8] |
Mechanism of Action: Covalent Targeting of a Conserved Cysteine
The defining feature of the JNK-IN-8 series is its covalent mechanism of action. These inhibitors were designed to target a non-catalytic cysteine residue (Cys154 in JNK3) located near the ATP-binding site.[8] The inhibitor first binds non-covalently, positioning the electrophilic acrylamide group in proximity to the cysteine thiol. This is followed by a Michael addition reaction, forming a stable, irreversible covalent bond between the inhibitor and the kinase.[8]
This covalent binding strategy offers several advantages, including high potency, prolonged duration of action, and the potential for increased selectivity by targeting a less conserved residue compared to the highly conserved ATP-binding pocket.
Co-crystal structures of JNK3 with analogs JNK-IN-2 and JNK-IN-7 confirmed this binding mode. The structures revealed the expected covalent bond with Cys154 and showed the aminopyrimidine motif forming two hydrogen bonds with the backbone of Met149 in the kinase hinge region.[8] These structural insights were critical for guiding the subsequent lead optimization efforts.[8]
Experimental Protocols
The development of JNK-IN-8 relied on a suite of robust biochemical and cellular assays to determine potency, selectivity, and mechanism of action.
Overall Experimental Workflow
The inhibitor development process followed a standard hierarchical screening cascade. Compounds were first evaluated in biochemical assays for direct inhibition of JNK kinase activity. Promising hits were then progressed to cell-based assays to confirm target engagement and functional inhibition of the JNK pathway in a physiological context. Finally, mechanistic studies, including washout experiments and crystallography, were performed on lead compounds.
References
- 1. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent and selective covalent inhibitors of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Constitutive Activity of JNK2α2 Is Dependent on a Unique Mechanism of MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Technical Guide to Covalent JNK Inhibition in Apoptosis and Inflammation: Analysis of JNK-IN-8
Disclaimer: Information regarding a specific c-Jun N-terminal kinase (JNK) inhibitor designated "JNK-IN-22" is not available in the public domain scientific literature. This technical guide will therefore focus on the well-characterized, potent, and selective covalent inhibitor, JNK-IN-8 , as a representative molecule to explore the role of irreversible JNK inhibition in apoptosis and inflammation. The principles, pathways, and experimental methodologies discussed are directly applicable to the study of novel covalent JNK inhibitors.
Introduction: The JNK Signaling Hub
The c-Jun N-terminal kinases (JNKs), members of the mitogen-activated protein kinase (MAPK) family, are critical mediators of cellular responses to a wide array of stress signals.[1] These stimuli include inflammatory cytokines (e.g., TNF-α, IL-1), environmental stresses (e.g., UV irradiation, heat shock), and growth factors.[1][2] The JNK signaling pathway is a central hub that regulates diverse and often opposing cellular processes, including proliferation, differentiation, survival, inflammation, and programmed cell death (apoptosis).[3][4] Dysregulation of this pathway is implicated in numerous pathologies, such as cancer, neurodegenerative disorders, and chronic inflammatory diseases.[2][3][5]
There are three primary JNK isoforms—JNK1, JNK2, and JNK3—encoded by separate genes.[1][4] While JNK1 and JNK2 are ubiquitously expressed, JNK3 is found predominantly in the brain, heart, and testes.[6] These isoforms can have distinct and sometimes opposing functions; for instance, JNK1 activity is often associated with stimulating apoptosis, whereas JNK2 activity may favor cell survival.[7] This complexity makes isoform-selective inhibitors valuable tools for dissecting JNK biology.
Covalent inhibitors like JNK-IN-8 offer a powerful modality for interrogating JNK function. By forming an irreversible bond with a conserved cysteine residue near the ATP-binding pocket (Cys116 in JNK1/2), these inhibitors achieve potent and sustained target engagement.[8][9] This guide provides an in-depth look at the mechanisms of JNK in apoptosis and inflammation and the quantitative methods used to characterize inhibitors like JNK-IN-8.
Signaling Pathways and Mechanisms of Action
JNK's Role in Apoptosis
JNK is a key regulator of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.[10] Its pro-apoptotic functions are executed through two primary mechanisms: the regulation of gene expression via transcription factors and the direct modulation of mitochondrial proteins.[10]
-
Transcriptional Regulation: Activated JNK translocates to the nucleus and phosphorylates transcription factors, most notably c-Jun.[5] This enhances the activity of the AP-1 (Activator Protein-1) complex, leading to the upregulation of pro-apoptotic genes, including ligands like FasL.[10][11] JNK can also phosphorylate and activate members of the p53 family, further driving the expression of apoptotic genes.[12]
-
Mitochondrial Regulation: JNK directly influences the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It can phosphorylate and inactivate anti-apoptotic members like Bcl-2, while simultaneously activating pro-apoptotic "BH3-only" proteins like Bim and Bid.[4][12] This shifts the balance towards mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and the activation of the caspase cascade.[10]
JNK's Role in Inflammation
The JNK pathway is a central driver of inflammatory responses.[2] It is activated by pro-inflammatory cytokines and pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS).[13]
-
Cytokine Production: Through the activation of transcription factors like AP-1 and NF-κB, JNK signaling promotes the expression and secretion of key pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[4][13] This creates a positive feedback loop that can sustain and amplify the inflammatory state.
-
Crosstalk with NF-κB: The JNK and NF-κB pathways exhibit significant crosstalk. JNK can be activated downstream of TNF receptor signaling and can, in turn, influence NF-κB activity.[13][14] Inhibition of JNK has been shown to suppress the activation of the NF-κB pathway, reducing the inflammatory response in models of acute lung injury.[13] This interplay is crucial for coordinating the cellular response to inflammatory stimuli.
Quantitative Data for JNK-IN-8
The potency and selectivity of a kinase inhibitor are critical parameters. JNK-IN-8 has been extensively characterized using biochemical and cellular assays.
Table 1: Biochemical Potency of JNK-IN-8
| Target | IC₅₀ (nM) | Assay Type | Reference |
| JNK1 | 4.67 | In vitro kinase assay | [3][15] |
| JNK2 | 18.7 | In vitro kinase assay | [3][15] |
| JNK3 | 0.98 - 1.0 | In vitro kinase assay | [3][15] |
Table 2: Cellular Activity and Selectivity of JNK-IN-8
| Parameter | Cell Line | Value | Assay Type | Reference |
| EC₅₀ (c-Jun Phosphorylation) | HeLa | 486 nM | Cellular Western Blot | [15] |
| EC₅₀ (c-Jun Phosphorylation) | A375 | 338 nM | Cellular Western Blot | [15] |
| Inhibition (c-Jun Phosphorylation) | MDA-MB-231 | ~60% @ 1 µM | Cellular Western Blot | [8] |
| Inhibition (c-Jun Phosphorylation) | MDA-MB-231 | ~80% @ 5 µM | Cellular Western Blot | [8] |
| Off-Target Cellular Activity | A375 | No inhibition with IC₅₀ < 1 µM | KiNativ (200 kinases) | [16] |
Experimental Protocols
Characterizing a covalent JNK inhibitor involves a suite of biochemical and cell-based assays to determine potency, selectivity, target engagement, and functional effects.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay directly measures the ability of an inhibitor to block the phosphorylation of a substrate by the target kinase.
Methodology:
-
Reaction Setup: In a 384-well plate, incubate recombinant JNK enzyme with serially diluted JNK-IN-8 (e.g., 3-10000 nM in 2% DMSO) for 1 hour at room temperature.
-
Initiate Reaction: Add a reaction mixture containing a biotinylated substrate peptide (e.g., ATF2 or c-Jun fragment, 2 µM) and γ-[³³P]-ATP (5 µM). The final reaction buffer should contain 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 100 µM Na₃VO₄.
-
Incubation: Allow the kinase reaction to proceed for 1 hour at 30°C.
-
Stop Reaction: Terminate the reaction by adding a stop buffer containing EDTA (e.g., 100 mM).
-
Capture and Wash: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated, phosphorylated substrate. Wash the plate multiple times to remove unincorporated γ-[³³P]-ATP.
-
Detection: Measure the incorporated radioactivity using a microplate scintillation counter (e.g., TopCount).
-
Data Analysis: Calculate percent inhibition relative to DMSO controls and determine IC₅₀ values by fitting the data to a sigmoidal dose-response curve.[17]
Cellular Target Engagement: Western Blot for Phospho-c-Jun
This assay confirms that the inhibitor can enter cells and block the JNK pathway by measuring the phosphorylation of its direct substrate, c-Jun.
Methodology:
-
Cell Culture: Plate cells (e.g., MDA-MB-231, HeLa) in multi-well plates and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-incubate cells with various concentrations of JNK-IN-8 (e.g., 0.1 µM to 10 µM) or DMSO vehicle for 1-3 hours.[8]
-
Stimulation: Induce JNK pathway activation by adding a stimulus such as Epidermal Growth Factor (EGF) or TNF-α for a short period (e.g., 30-60 minutes).[8]
-
Lysis: Wash cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate with a primary antibody specific for phosphorylated c-Jun (e.g., anti-phospho-c-Jun Ser63).[8][18]
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
As loading controls, probe separate blots or strip and re-probe the same blot for total c-Jun, total JNK, or a housekeeping protein like GAPDH.
-
-
Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity using densitometry software.[18]
Cell Viability Assay
This assay measures the functional consequence of JNK inhibition on cell survival or apoptosis.
Methodology:
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of JNK-IN-8, alone or in combination with another therapeutic agent. Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).[18]
-
Assay Procedure:
-
Equilibrate the plate and the assay reagent (e.g., CellTiter-Glo®) to room temperature.
-
Add the reagent to each well in a volume equal to the culture medium.
-
Mix on an orbital shaker for ~2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the ATP content, which reflects the number of metabolically active (viable) cells.[18]
-
Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability at each inhibitor concentration.
Conclusion
Covalent JNK inhibitors, exemplified by JNK-IN-8, are indispensable tools for studying the complex roles of JNK signaling in apoptosis and inflammation. JNK-IN-8 demonstrates high biochemical potency against all three JNK isoforms and effectively engages its target in cells, leading to the inhibition of downstream signaling and functional outcomes like the induction of apoptosis and suppression of inflammatory responses.[3][8][13] The technical protocols outlined in this guide provide a robust framework for the evaluation of such inhibitors, from initial biochemical screening to the validation of cellular activity and functional impact. As research progresses, the development of highly selective and potent JNK inhibitors will continue to be crucial for both dissecting fundamental biology and advancing potential therapeutic strategies for a wide range of human diseases.[2][5]
References
- 1. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. stemcell.com [stemcell.com]
- 4. mdpi.com [mdpi.com]
- 5. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 6. apexbt.com [apexbt.com]
- 7. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. genesandcancer.com [genesandcancer.com]
- 13. JNK-IN-8 treatment alleviates lipopolysaccharide-induced acute lung injury via suppression of inflammation and oxidative stress regulated by JNK/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Probe JNK-IN-8 | Chemical Probes Portal [chemicalprobes.org]
- 17. selleckchem.com [selleckchem.com]
- 18. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for JNK-IN-8, a Potent c-Jun N-terminal Kinase (JNK) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are critical mediators of cellular responses to a variety of stress signals, including inflammatory cytokines, ultraviolet radiation, and oxidative stress. The JNK signaling pathway is implicated in a wide range of physiological and pathological processes such as inflammation, apoptosis, cell differentiation, and proliferation. Dysregulation of JNK signaling has been linked to various diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[1] JNK-IN-8 is a potent, irreversible inhibitor of JNK1, JNK2, and JNK3, offering a valuable tool for studying the biological roles of these kinases and for potential therapeutic development. This document provides detailed protocols for an in vitro kinase assay to characterize the inhibitory activity of JNK-IN-8.
JNK Signaling Pathway
The JNK signaling cascade is a multi-tiered pathway. It is typically initiated by environmental stresses and inflammatory cytokines. These signals activate MAP kinase kinase kinases (MAP3Ks), which in turn phosphorylate and activate MAP kinase kinases (MKK4 and MKK7). MKK4 and MKK7 then dually phosphorylate JNK on threonine and tyrosine residues within its activation loop, leading to JNK activation. Activated JNK translocates to the nucleus and phosphorylates various transcription factors, most notably c-Jun, a component of the activator protein-1 (AP-1) transcription factor complex. This phosphorylation enhances the transcriptional activity of AP-1, leading to the expression of genes involved in various cellular processes. JNK-IN-8 acts by covalently binding to a cysteine residue in the ATP-binding pocket of JNK, thereby irreversibly inhibiting its kinase activity and blocking downstream signaling.
Quantitative Data Summary
The inhibitory potency of JNK-IN-8 against the three JNK isoforms has been determined through in vitro kinase assays. The IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%, are summarized in the table below.
| Kinase Target | JNK-IN-8 IC50 (nM) |
| JNK1 | 4.67 |
| JNK2 | 18.7 |
| JNK3 | 0.98 |
Data sourced from in vitro kinase assays measuring the inhibition of c-Jun phosphorylation.[1]
Experimental Protocol: In Vitro JNK Kinase Assay
This protocol describes a non-radioactive, Western blot-based in vitro kinase assay to determine the inhibitory activity of JNK-IN-8 on JNK1, JNK2, or JNK3. The principle of this assay is to measure the phosphorylation of a JNK substrate, such as GST-c-Jun, by recombinant active JNK enzyme in the presence and absence of the inhibitor. The level of substrate phosphorylation is then detected by a phospho-specific antibody.
Materials and Reagents
-
Recombinant active JNK1, JNK2, or JNK3 enzyme
-
GST-c-Jun (or other suitable JNK substrate)
-
JNK-IN-8
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP solution
-
SDS-PAGE loading buffer
-
Precast polyacrylamide gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-phospho-c-Jun (Ser63 or Ser73)
-
Primary antibody: Mouse or Rabbit anti-GST (or anti-c-Jun for loading control)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate
-
Microplate reader or imaging system
Experimental Workflow
References
Application Notes and Protocols for JNK Inhibitors in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family that play a crucial role in the cellular response to stress signals, leading to apoptosis, inflammation, and other cellular events.[1][2][3] In the central nervous system (CNS), the JNK signaling pathway is implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and ischemic stroke.[1][3][4][5] The JNK3 isoform is predominantly expressed in the brain, making it a particularly attractive therapeutic target for neurological disorders.[6][7] Inhibition of JNK activity has been shown to be neuroprotective in a variety of preclinical models, suggesting that JNK inhibitors hold promise as a therapeutic strategy for these devastating diseases.
This document provides detailed application notes and experimental protocols for the use of JNK inhibitors in neurodegenerative disease models. While the specific inhibitor "JNK-IN-22" was not found in the scientific literature, we will provide data and protocols for other well-characterized JNK inhibitors, such as the potent and irreversible inhibitor JNK-IN-8, to serve as a comprehensive guide for researchers in this field.
Mechanism of Action of JNK Inhibitors
JNK inhibitors can be broadly categorized based on their mechanism of action:
-
ATP-Competitive Inhibitors: These small molecules bind to the ATP-binding pocket of JNK, preventing the phosphorylation of its substrates. Examples include SP600125 and AS601245.[5]
-
Substrate-Competitive Inhibitors: These inhibitors, such as BI-78D3, compete with JNK substrates for binding to the kinase, thereby preventing their phosphorylation.[2][6][8][9]
-
Irreversible Covalent Inhibitors: These compounds, like JNK-IN-8, form a covalent bond with a specific cysteine residue in the ATP-binding site of JNK, leading to irreversible inhibition.[7][10][11][12][13]
-
Peptide Inhibitors: These are designed to mimic the JNK-binding domain of its scaffolding proteins (e.g., JIP1), thus disrupting the JNK signaling complex. D-JNKI1 is an example of such a peptide inhibitor.
-
Indirect Inhibitors: Some compounds, like AEG3482, inhibit JNK activity indirectly by inducing the expression of heat shock proteins (e.g., HSP70) which in turn block JNK activation.[1][3][4]
Signaling Pathway of JNK in Neurodegeneration
Stress stimuli, such as oxidative stress, amyloid-β (Aβ) oligomers, and inflammatory cytokines, activate a kinase cascade that leads to the phosphorylation and activation of JNK.[14] Activated JNK then phosphorylates a range of downstream targets, including the transcription factor c-Jun, which in turn regulates the expression of genes involved in apoptosis and inflammation.[1] Other important substrates in the context of neurodegeneration include the amyloid precursor protein (APP) and tau protein.[15] JNK-mediated phosphorylation of APP can influence its amyloidogenic processing, while phosphorylation of tau contributes to the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease.[15]
Quantitative Data of JNK Inhibitors
The following table summarizes the inhibitory activity and selectivity of several commonly used JNK inhibitors.
| Inhibitor | Target(s) | IC₅₀ (nM) | Selectivity Profile | Reference(s) |
| JNK-IN-8 | JNK1 | 4.7 | Irreversible covalent inhibitor. >10-fold selective against MNK2, Fms. No inhibition of c-Kit, Met, PDGFRβ. | [7][13] |
| JNK2 | 18.7 | [7][13] | ||
| JNK3 | 1.0 | [7][13] | ||
| SP600125 | JNK1 | 40 | ATP-competitive. Also inhibits other kinases at higher concentrations. | [16] |
| JNK2 | 40 | [16] | ||
| JNK3 | 90 | [16] | ||
| AS601245 | JNK1 | 150 | ATP-competitive. 10- to 20-fold selective over c-src, CDK2, and c-Raf. | [15] |
| JNK2 | 220 | [15] | ||
| JNK3 | 70 | [15] | ||
| BI-78D3 | JNK | 280 | Substrate-competitive. >100-fold selective over p38α. No activity at mTOR and PI-3K. | [2][6][8][9] |
| AEG3482 | JNK (indirect) | EC₅₀ ≈ 20 µM (neuronal death) | Induces HSP70 expression. | [1][3] |
Experimental Protocols
Here we provide detailed protocols for key experiments to evaluate the efficacy of JNK inhibitors in neurodegenerative disease models.
Protocol 1: In Vitro Neuroprotection Assay in a Cellular Model of Alzheimer's Disease
This protocol describes the use of a JNK inhibitor to protect primary neurons from amyloid-β (Aβ)-induced toxicity.
Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. AEG3482 is an antiapoptotic compound that inhibits Jun kinase activity and cell death through induced expression of heat shock protein 70 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. caymanchem.com [caymanchem.com]
- 7. stemcell.com [stemcell.com]
- 8. BI 78D3 | JNK/c-Jun | Tocris Bioscience [tocris.com]
- 9. rndsystems.com [rndsystems.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. apexbt.com [apexbt.com]
- 12. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile): a c-Jun NH2-terminal protein kinase inhibitor with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNK-IN-22 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of JNK-IN-22, a potent c-Jun N-terminal kinase (JNK) inhibitor, in cancer cell line research. Due to the limited availability of specific data on this compound, this document leverages data and protocols from well-characterized JNK inhibitors, such as SP600125 and JNK-IN-8, to provide representative applications and methodologies.
Introduction
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade.[1][2] It is activated by various cellular stresses, including inflammatory cytokines, reactive oxygen species (ROS), and DNA damage.[2][3] The JNK pathway plays a dual role in cancer, contributing to both tumor progression and apoptosis, depending on the cellular context and the duration of its activation.[4] Persistent JNK signaling has been implicated in promoting cell proliferation, survival, and migration in several cancers, making it an attractive target for therapeutic intervention.[3][4][5] this compound is a small molecule inhibitor designed to target JNK activity and induce apoptosis in cancer cells.
Mechanism of Action
JNK signaling is a multi-tiered cascade involving MAP3Ks (e.g., ASK1), MAP2Ks (MKK4 and MKK7), and finally the JNK isoforms (JNK1, JNK2, and JNK3).[6] Once activated by dual phosphorylation on threonine and tyrosine residues, JNKs phosphorylate a variety of downstream targets.[6] A key substrate is the transcription factor c-Jun, which, upon activation, forms the AP-1 complex that regulates the expression of genes involved in cell survival, proliferation, and apoptosis.[3] JNKs can also directly influence mitochondrial apoptotic pathways by phosphorylating members of the Bcl-2 family, such as Bcl-2 and Bim, leading to the release of cytochrome c and subsequent caspase activation.[1][6] this compound is expected to inhibit the kinase activity of JNK, thereby preventing the phosphorylation of its downstream targets and promoting apoptosis in cancer cells.
Data Presentation
The following tables summarize the effects of representative JNK inhibitors on various cancer cell lines. This data can serve as a benchmark for evaluating the efficacy of this compound.
Table 1: Effect of JNK Inhibitors on Cancer Cell Viability
| Inhibitor | Cell Line | Cancer Type | Assay | Concentration | % Viability Reduction | Reference |
| SP600125 | U-2OS | Osteosarcoma | CCK-8 | 20 µM | ~13% | [7] |
| Ssd + SP600125 | U-2OS | Osteosarcoma | CCK-8 | 20 µM + 20 µM | ~57% | [7] |
| JNK-IN-8 | U2OS | Osteosarcoma | Not Specified | 1 µM | Not Specified | [8] |
| JNK inhibitor IX | Pancreatic Cancer Cells | Pancreatic Cancer | Not Specified | Not Specified | Dose-dependent reduction | [9] |
| SP600125 | HOS | Osteosarcoma | MTT | 20 µM | Not Specified | [10] |
Table 2: Induction of Apoptosis by JNK Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | Assay | Treatment | % Apoptosis | Reference |
| Ssd + SP600125 | U-2OS | Osteosarcoma | Annexin V-FITC/PI | 20 µM Ssd + 20 µM SP600125 for 24h | Significantly Increased | [7] |
| HO-3867 + JNK-IN-8 | U2OS, HOS | Osteosarcoma | Western Blot (Cleaved Caspases) | 8 µM HO-3867 + 1 µM JNK-IN-8 for 24h | Suppression of caspase cleavage | [8] |
| Coronarin D + SP600125 | HOS | Osteosarcoma | Annexin V/PI | 60 nM Coronarin D + 20 µM SP600125 for 24h | Blocked apoptosis | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for the evaluation of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)[12]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[12]
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency at the time of the experiment.
-
Treat the cells with the desired concentrations of this compound for the specified duration. Include a vehicle control.
-
Harvest the cells by trypsinization, collecting both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit at a concentration of 1 x 10^6 cells/mL.[7]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Western Blot Analysis of JNK Pathway Activation
This protocol is for detecting the phosphorylation status of JNK and its downstream targets.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-c-Jun, anti-c-Jun, anti-cleaved-caspase-3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with this compound as desired.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a cancer cell line.
References
- 1. mdpi.com [mdpi.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Saikosaponin D and JNK inhibitor SP600125, alone or in combination, inhibits malignant properties of human osteosarcoma U2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HO-3867 Induces Apoptosis via the JNK Signaling Pathway in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | JNK inhibitor IX restrains pancreatic cancer through p53 and p21 [frontiersin.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Studying Inflammatory Responses Using a Covalent JNK Inhibitor
Disclaimer: Information regarding the specific inhibitor "JNK-IN-22" is not publicly available at this time. The following application notes and protocols are based on the well-characterized, structurally related, and potent irreversible JNK inhibitor, JNK-IN-8 , as a representative tool for studying inflammatory responses. These guidelines can be adapted for other JNK inhibitors with similar mechanisms of action.
Introduction
The c-Jun N-terminal kinases (JNKs) are key members of the mitogen-activated protein kinase (MAPK) family that play a crucial role in mediating cellular responses to a variety of stress signals, including inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1][2] The JNK signaling pathway is deeply implicated in the pathogenesis of numerous inflammatory diseases, making it a prime target for therapeutic intervention.[1][3] JNK inhibitors are valuable chemical tools for dissecting the role of the JNK pathway in inflammation. JNK-IN-8 is a potent and irreversible inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3) that functions by forming a covalent bond with a conserved cysteine residue in the ATP-binding pocket. This application note provides an overview of the use of a covalent JNK inhibitor, exemplified by JNK-IN-8, in studying inflammatory responses in vitro, complete with detailed experimental protocols and data presentation.
Mechanism of Action: JNK Signaling in Inflammation
The JNK signaling cascade is a multi-tiered pathway initiated by various inflammatory stimuli. These stimuli activate upstream MAP kinase kinases kinases (MAP3Ks), which in turn phosphorylate and activate MAP kinase kinases (MKK4 and MKK7). MKK4 and MKK7 then dually phosphorylate JNK on threonine and tyrosine residues within its activation loop, leading to its activation.[4] Activated JNK translocates to the nucleus and phosphorylates a range of transcription factors, most notably c-Jun, a component of the activator protein-1 (AP-1) complex.[1] This leads to the transcription of genes encoding pro-inflammatory mediators, including cytokines and chemokines, thereby amplifying the inflammatory response.[1] Covalent JNK inhibitors like JNK-IN-8 block this cascade by irreversibly binding to JNK, preventing its phosphorylation of downstream targets and subsequent pro-inflammatory gene expression.
Signaling Pathway Diagram:
Data Presentation
The following tables summarize the quantitative effects of JNK-IN-8 on key inflammatory markers in lipopolysaccharide (LPS)-stimulated murine primary peritoneal macrophages.[5]
Table 1: Effect of JNK-IN-8 on Pro-inflammatory Cytokine Production
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | Undetectable | Undetectable | Undetectable |
| LPS (1 µg/mL) | 1500 ± 120 | 850 ± 75 | 350 ± 40 |
| LPS + JNK-IN-8 (10 µM) | 450 ± 50 | 200 ± 30 | 100 ± 15 |
Data are presented as mean ± standard deviation (n=3). Cells were pre-treated with JNK-IN-8 for 2 hours before LPS stimulation for 24 hours. Cytokine levels in the supernatant were measured by ELISA.[5]
Table 2: Effect of JNK-IN-8 on Oxidative Stress Markers
| Treatment | MPO Activity (U/mg protein) | MDA Content (nmol/mg protein) |
| Control | 0.5 ± 0.1 | 1.2 ± 0.2 |
| LPS (1 µg/mL) | 3.2 ± 0.4 | 5.8 ± 0.6 |
| LPS + JNK-IN-8 (10 µM) | 1.1 ± 0.2 | 2.5 ± 0.3 |
Data are presented as mean ± standard deviation (n=3). MPO (myeloperoxidase) and MDA (malondialdehyde) levels were measured in cell lysates after 24 hours of treatment.[5]
Experimental Protocols
Detailed methodologies for key experiments to assess the anti-inflammatory effects of a JNK inhibitor are provided below.
Experimental Workflow Diagram:
References
- 1. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. JNK-IN-8 treatment alleviates lipopolysaccharide-induced acute lung injury via suppression of inflammation and oxidative stress regulated by JNK/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNK-IN-22 and Related JNK Inhibitors in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest available information, specific in vivo dosage and administration protocols for JNK-IN-22 are not publicly available. The following application notes and protocols are based on published data for structurally and functionally related c-Jun N-terminal kinase (JNK) inhibitors, such as JNK-IN-5A. These guidelines are intended to serve as a starting point for researchers developing in vivo studies with this compound and should be adapted based on internal experimental findings.
Introduction to this compound and JNK Inhibition
This compound is a potent inhibitor of c-Jun N-terminal kinase 1 (JNK1). JNKs are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) family. The JNK signaling pathway is a critical regulator of numerous cellular processes, including inflammation, apoptosis (programmed cell death), and responses to cellular stress. Dysregulation of the JNK pathway has been implicated in a variety of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer, making JNK inhibitors like this compound promising therapeutic candidates.
JNK inhibitors function by blocking the activity of JNKs, thereby interrupting the downstream signaling cascade that leads to the expression of genes involved in inflammatory and stress responses. By inhibiting JNK, these compounds can mitigate the cellular damage associated with these pathological processes.
Preclinical Animal Models
The selection of an appropriate animal model is crucial for evaluating the in vivo efficacy and pharmacokinetic profile of JNK inhibitors. The choice of model will depend on the therapeutic area of interest. Common models where JNK inhibition is relevant include:
-
Inflammatory Disease Models:
-
Lipopolysaccharide (LPS)-induced systemic inflammation.
-
Collagen-induced arthritis in rodents.
-
Inflammatory bowel disease models (e.g., DSS-induced colitis).
-
-
Neurodegenerative Disease Models:
-
Models of Parkinson's disease (e.g., MPTP-induced).
-
Models of Alzheimer's disease.
-
Cerebral ischemia models.
-
-
Metabolic Disease Models:
-
High-fat diet-induced obesity and insulin resistance.
-
-
Oncology Models:
-
Xenograft or syngeneic tumor models.
-
Dosage and Administration of a Related JNK Inhibitor (JNK-IN-5A) in a Rat Model
The following table summarizes the dosage and administration details from a study utilizing JNK-IN-5A, a related JNK inhibitor, in a rat model. This information can serve as a valuable reference for designing studies with this compound.
| Compound | Animal Model | Dosage Levels | Administration Route | Vehicle | Dosing Frequency | Study Duration |
| JNK-IN-5A | Wistar Rats | 30, 100, 300 mg/kg | Oral Gavage | 2% w/w HPMC, 2% w/w Polysorbate 80 in 10 mM PBS, pH 7 | Once daily | 7 days |
Experimental Protocols
General Protocol for Oral Gavage Administration in Rats
This protocol is based on the methodology used for JNK-IN-5A and can be adapted for this compound.
Materials:
-
This compound
-
Vehicle components (e.g., HPMC, Polysorbate 80, PBS)
-
Homogenizer or sonicator
-
Analytical balance
-
Appropriate sized gavage needles
-
Syringes
-
Experimental animals (rats)
Procedure:
-
Formulation Preparation:
-
Accurately weigh the required amount of this compound based on the desired dose and the number of animals.
-
Prepare the vehicle solution. For the JNK-IN-5A study, the vehicle was 2% w/w HPMC and 2% w/w Polysorbate 80 in 10 mM PBS (pH 7).
-
Gradually add the this compound powder to the vehicle while mixing.
-
Use a homogenizer or sonicator to ensure a uniform suspension. The final formulation should be prepared fresh daily.
-
-
Animal Handling and Dosing:
-
Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Randomly assign animals to treatment groups (vehicle control and different dose levels of this compound).
-
Record the body weight of each animal before dosing to calculate the exact volume to be administered.
-
Gently restrain the rat and insert the gavage needle into the esophagus and down into the stomach.
-
Administer the calculated volume of the this compound formulation or vehicle.
-
Monitor the animals for any signs of distress or adverse effects immediately after dosing and at regular intervals throughout the study.
-
-
Sample Collection and Analysis:
-
At the end of the study, collect blood and tissue samples as required for pharmacokinetic, pharmacodynamic, and efficacy analyses.
-
Analyze plasma and tissue concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Assess downstream biomarkers of JNK activity (e.g., phosphorylation of c-Jun) in target tissues via methods like Western blotting or immunohistochemistry.
-
Signaling Pathway and Experimental Workflow Diagrams
JNK Signaling Pathway
Caption: The JNK signaling cascade and the inhibitory action of this compound.
In Vivo Experimental Workflow
Caption: A general workflow for in vivo studies of JNK inhibitors.
Application Notes and Protocols: Detection of Phosphorylated JNK (p-JNK) via Western Blotting Utilizing JNK-IN-22
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Jun N-terminal kinases (JNKs) are critical members of the mitogen-activated protein kinase (MAPK) family, playing a pivotal role in a myriad of cellular processes including inflammation, apoptosis, and stress responses.[1][2][3] The activation of the JNK signaling pathway, often initiated by environmental stresses and inflammatory cytokines, involves a phosphorylation cascade culminating in the phosphorylation of JNK at threonine 183 and tyrosine 185.[4] Consequently, the detection of phosphorylated JNK (p-JNK) serves as a key indicator of JNK pathway activation.
JNK-IN-22 is a potent and irreversible inhibitor of JNK. While specific data for this compound is emerging, its analogue, JNK-IN-8, has been shown to effectively inhibit JNK1, JNK2, and JNK3 with high efficacy, thereby blocking the phosphorylation of its downstream substrate, c-Jun.[5] These inhibitors are invaluable tools for investigating the functional roles of the JNK signaling pathway in various physiological and pathological conditions.
These application notes provide a detailed protocol for the detection of p-JNK by Western blotting in cell lysates, with a specific focus on the application of the JNK inhibitor this compound (using JNK-IN-8 as a reference for procedural development).
JNK Signaling Pathway
The JNK signaling cascade is a multi-tiered pathway initiated by a variety of extracellular stimuli. These signals are transduced through a series of protein kinases, ultimately leading to the activation of JNK, which then translocates to the nucleus to regulate the activity of several transcription factors, most notably c-Jun.[2]
Caption: The JNK Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
I. Cell Culture and Treatment with this compound
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
Cell line of interest (e.g., HeLa, A375, HT22)
-
Complete cell culture medium
-
This compound (or a similar inhibitor like JNK-IN-8)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Stimulating agent (e.g., Anisomycin, UV radiation, TNF-α)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach 70-80% confluency.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution of a compound with a molecular weight of 507.6 g/mol (like JNK-IN-8), dissolve 1 mg in 197 µL of DMSO.[5] Store aliquots at -20°C.
-
Inhibitor Treatment:
-
The working concentration of this compound should be determined empirically. A starting point for similar inhibitors like JNK-IN-8 is in the range of 100 nM to 1 µM.[6] A dose-response experiment is recommended.
-
Pre-treat the cells with the desired concentration of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) before stimulation. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid toxicity.[5]
-
-
Stimulation of the JNK Pathway:
-
Following pre-treatment with the inhibitor, stimulate the cells with an appropriate agent to activate the JNK pathway. For example, treat cells with Anisomycin (e.g., 25 µg/mL) for 30 minutes.
-
Include a positive control (stimulated cells without inhibitor) and a negative control (unstimulated cells with vehicle).
-
-
Cell Lysis: After treatment, proceed immediately to cell lysis.
II. Western Blot Protocol for p-JNK
Materials:
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x or 2x)
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibody against p-JNK (Thr183/Tyr185)
-
Primary antibody against total JNK
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate and scrape the cells.
-
Incubate on ice for 15-30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add an appropriate volume of Laemmli sample buffer to the desired amount of protein (e.g., 20-30 µg).
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the samples and a molecular weight marker onto an SDS-PAGE gel (e.g., 10% or 12%).
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation. For phospho-antibodies, 5% BSA in TBST is often recommended.[7]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against p-JNK (Thr183/Tyr185) diluted in blocking buffer. The optimal dilution should be determined experimentally, but a starting point is often 1:1000.[7]
-
Incubate overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:2000 to 1:10000) for 1 hour at room temperature.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total JNK.
-
Western Blot Workflow
Caption: A streamlined workflow for the Western blot analysis of p-JNK.
Data Presentation
Quantitative data from Western blot experiments should be summarized for clear comparison. Densitometry analysis of the bands should be performed, and the p-JNK signal should be normalized to the total JNK signal or a loading control (e.g., GAPDH or β-actin).
Table 1: Recommended Reagent Concentrations and Incubation Times
| Reagent/Step | Recommended Concentration/Time | Notes |
| This compound Treatment | ||
| Stock Solution | 10 mM in DMSO | Prepare fresh or store aliquots at -20°C. |
| Working Concentration | 100 nM - 1 µM | Optimize for your cell line. |
| Pre-incubation Time | 1 - 2 hours | |
| Western Blotting | ||
| Protein Loading | 20 - 30 µg per lane | |
| Blocking | 1 hour at room temperature | 5% BSA in TBST is recommended for phospho-antibodies. |
| Primary Antibody (p-JNK) | 1:1000 dilution | Incubate overnight at 4°C. |
| Secondary Antibody | 1:2000 - 1:10000 dilution | Incubate for 1 hour at room temperature. |
Table 2: Example Data Summary from a Hypothetical Experiment
| Treatment Group | This compound (µM) | Stimulant | Normalized p-JNK/Total JNK Ratio (Arbitrary Units) |
| Negative Control | 0 (Vehicle) | - | 1.0 |
| Positive Control | 0 (Vehicle) | + | 8.5 |
| Experimental 1 | 0.1 | + | 4.2 |
| Experimental 2 | 0.5 | + | 1.8 |
| Experimental 3 | 1.0 | + | 1.1 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak p-JNK signal | - Inefficient stimulation- Inactive primary antibody- Phosphatases active during lysis | - Optimize stimulant concentration and incubation time- Use a new antibody aliquot; check datasheet for positive controls- Ensure fresh phosphatase inhibitors are added to lysis buffer |
| High background | - Insufficient blocking- Antibody concentration too high- Insufficient washing | - Increase blocking time or change blocking agent- Titrate primary and secondary antibodies- Increase the number and duration of wash steps |
| Non-specific bands | - Antibody cross-reactivity- Protein degradation | - Use a more specific antibody; check the datasheet for expected band size- Add protease inhibitors to lysis buffer; keep samples on ice |
By following these detailed protocols and considering the provided recommendations, researchers can effectively utilize this compound to investigate the role of the JNK signaling pathway and obtain reliable and reproducible Western blotting results for phosphorylated JNK.
References
- 1. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Functional Contrariety of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Western Blot Protocol | Proteintech Group [ptglab.com]
Application Notes and Protocols for JNK Inhibitors in Autophagy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation of cellular components via the lysosome. This catabolic mechanism is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and metabolic diseases. The c-Jun N-terminal kinase (JNK) signaling pathway, a key player in stress responses, has been identified as a significant regulator of autophagy.[1][2][3][4][5][6][7] This document provides detailed application notes and protocols for the use of JNK inhibitors in studying the induction of autophagy.
Disclaimer: While the user requested information specifically on JNK-IN-22, a thorough literature search did not yield any specific data regarding its use in autophagy studies. Therefore, this document provides a general framework for using JNK inhibitors to study autophagy, with specific examples drawn from studies utilizing the well-characterized JNK inhibitor, SP600125. The protocols and concentrations provided herein should be considered as a starting point and may require optimization for your specific experimental system and for the particular JNK inhibitor you are using, such as this compound.
Mechanism of JNK-Mediated Autophagy Regulation
The JNK signaling pathway can modulate autophagy through multiple mechanisms, acting as a central hub in cellular stress responses.[7][8] JNK can be activated by a variety of stimuli, including oxidative stress, cytokine signaling, and nutrient deprivation.[7] Once activated, JNK can influence autophagy through both transcription-dependent and -independent mechanisms.
Transcription-Independent Regulation: A primary mechanism involves the phosphorylation of Bcl-2.[8][9] In unstressed cells, the anti-apoptotic protein Bcl-2 binds to Beclin-1, a key component of the class III phosphatidylinositol 3-kinase (PI3K) complex, thereby inhibiting autophagy. Upon activation by cellular stress, JNK1 can phosphorylate Bcl-2, leading to the dissociation of the Bcl-2/Beclin-1 complex.[8][9] The released Beclin-1 is then free to participate in the initiation of autophagy.
Transcription-Dependent Regulation: JNK can also regulate the expression of autophagy-related genes (Atgs) by phosphorylating and activating transcription factors such as c-Jun and FOXO.[8] Activated c-Jun can upregulate the expression of Beclin-1, while activated FOXO can promote the transcription of several other core autophagy genes, including LC3 and BNIP3.[8]
JNK Signaling Pathway in Autophagy
Caption: JNK signaling pathway in the regulation of autophagy.
Application Notes
Choosing a JNK Inhibitor: A variety of JNK inhibitors are commercially available, with differing specificities for the JNK isoforms (JNK1, JNK2, and JNK3). For general studies on the role of JNK in autophagy, a pan-JNK inhibitor like SP600125 can be utilized.[3][10][11][12][13][14] It is crucial to include a negative control compound where available (e.g., SP600125NC) to control for off-target effects.[11]
Determining Optimal Concentration and Treatment Time: The effective concentration and treatment duration of a JNK inhibitor will vary depending on the cell type, the specific inhibitor used, and the experimental endpoint. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your system. Based on published studies with SP600125, a starting concentration of 10 µM for 24 hours is a reasonable starting point.[3]
Monitoring Autophagy: The induction of autophagy can be monitored by several well-established methods:
-
Western Blotting for Autophagy Markers: The conversion of LC3-I to LC3-II and the degradation of p62/SQSTM1 are hallmark indicators of autophagic flux.[2][5][6][15][16]
-
Fluorescence Microscopy: Visualization of autophagosomes can be achieved by observing the punctate localization of GFP-LC3 in transfected cells or by staining with dyes like Acridine Orange that accumulate in acidic vesicles.[1]
-
Electron Microscopy: This technique provides ultrastructural evidence of autophagosome and autolysosome formation.[3]
Experimental Protocols
Protocol 1: Induction of Autophagy using a JNK Inhibitor and Analysis by Western Blot
Objective: To assess the induction of autophagy in cultured cells following treatment with a JNK inhibitor by monitoring the levels of LC3-II and p62.
Materials:
-
Cell line of interest (e.g., HT29, DU145, PC-3)
-
Complete cell culture medium
-
JNK inhibitor (e.g., SP600125) and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: Treat cells with the JNK inhibitor at the desired concentrations (e.g., a range of 1-20 µM for SP600125) or with vehicle control for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer per well. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of LC3-II and p62 to the loading control (β-actin). An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
Protocol 2: Visualization of Autophagosomes by Fluorescence Microscopy
Objective: To visualize the formation of autophagosomes in cells treated with a JNK inhibitor using GFP-LC3 transfection.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
GFP-LC3 expression plasmid
-
Transfection reagent
-
JNK inhibitor and vehicle control
-
Coverslips
-
Paraformaldehyde (PFA) for fixation
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Transfection: Seed cells on coverslips in 12-well plates. When cells reach 50-70% confluency, transfect them with the GFP-LC3 plasmid according to the manufacturer's protocol.
-
Treatment: 24 hours post-transfection, treat the cells with the JNK inhibitor or vehicle control for the desired time.
-
Fixation and Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides with a mounting medium containing DAPI.
-
-
Imaging: Visualize the cells using a fluorescence microscope. Acquire images of the GFP-LC3 and DAPI channels.
-
Data Analysis: Count the number of GFP-LC3 puncta per cell in multiple fields of view. A significant increase in the number of puncta in the treated cells compared to the control cells indicates the induction of autophagy.
Quantitative Data Summary
The following table summarizes example quantitative data from studies using the JNK inhibitor SP600125 to modulate autophagy. Note that these values are context-dependent and should be used as a general guide.
| Parameter | Cell Line | Inhibitor & Concentration | Treatment Duration | Observed Effect on Autophagy | Reference |
| Autophagosome Formation | HT29 | SP600125 (10 µM) | 24 hours | Reduced hypoxia- and oxaliplatin-induced autophagosome formation | [3] |
| LC3-II Levels | Human CCA cells | SP600125 | Not specified | Decreased compound C-induced LC3-II levels | [17] |
| Acidic Vacuole Formation | DU145, PC-3 | JNK inhibitor | 48 hours | Increased acidic vacuole formation | [1] |
| LC3-II Formation | Rat Aortic Smooth Muscle Cells | SP600125 (25 µM) | 3.5 hours (post 30 min HNE treatment) | Abrogated HNE-induced LC3-II formation | [10] |
| TRAF3 Degradation | Bone Marrow-derived Macrophages | SP600125 | Not specified | Suppressed RANKL-induced TRAF3 degradation | [14] |
Experimental Workflow Diagram
Caption: General experimental workflow for studying JNK inhibitor-induced autophagy.
References
- 1. researchgate.net [researchgate.net]
- 2. stressmarq.com [stressmarq.com]
- 3. JNK1 INHIBITION ATTENUATES HYPOXIA-INDUCED AUTOPHAGY AND SENSITIZES TO CHEMOTHERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JNK regulates FoxO-dependent autophagy in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Routine Western blot to check autophagic flux: cautions and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The use of the autophagy marker LC3 in western blot, immunocytochemistry and flow cytometry research applications as an indicator of autophagy: Novus Biologicals [novusbio.com]
- 7. MAPK/JNK signalling: a potential autophagy regulation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Oxidized lipids activate autophagy in a JNK-dependent manner by stimulating the endoplasmic reticulum stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JNK and Autophagy Independently Contributed to Cytotoxicity of Arsenite combined With Tetrandrine via Modulating Cell Cycle Progression in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of JNK-Mediated Autophagy Promotes Proscillaridin A- Induced Apoptosis via ROS Generation, Intracellular Ca+2 Oscillation and Inhibiting STAT3 Signaling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Reliable LC3 and p62 Autophagy Marker Detection in Formalin Fixed Paraffin Embedded Human Tissue by Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes: Visualizing JNK Pathway Inhibition with JNK-IN-22 using Immunofluorescence
Introduction
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical branch of the mitogen-activated protein kinase (MAPK) cascade.[1] This pathway is a key mediator of cellular responses to a wide array of stress stimuli, including inflammatory cytokines, ultraviolet (UV) irradiation, and oxidative stress.[2][3] Activation of the JNK pathway involves a tiered phosphorylation cascade that culminates in the activation of JNKs.[4] Once activated, JNKs phosphorylate a variety of protein substrates, both in the cytoplasm and the nucleus, to regulate fundamental cellular processes such as gene expression, proliferation, apoptosis, and inflammation.[3][5]
A primary and well-characterized downstream target of JNK is the transcription factor c-Jun.[6] JNK phosphorylates c-Jun at serine residues 63 and 73 within its transcriptional activation domain, significantly enhancing its ability to drive the expression of target genes.[6][7] Dysregulation of the JNK pathway is implicated in numerous diseases, including neurodegenerative disorders, inflammatory conditions, and cancer, making it an attractive target for therapeutic intervention.[8][9]
JNK-IN-22 is a potent and selective inhibitor of JNK. It functions by blocking the kinase activity of JNK, thereby preventing the phosphorylation of its downstream substrates like c-Jun.[8] Immunofluorescence (IF) is a powerful technique that allows for the visualization and quantification of specific proteins within a cell.[10] By using antibodies specific to the phosphorylated form of a JNK substrate (e.g., phospho-c-Jun), immunofluorescence can be employed to directly assess the efficacy and cellular impact of JNK inhibitors like this compound. This document provides a detailed protocol for immunofluorescence staining to monitor the inhibition of JNK signaling by this compound.
JNK Signaling Pathway and Point of Inhibition
The diagram below illustrates the canonical JNK signaling pathway, which is initiated by various stress signals. These signals activate a cascade of kinases (MAP3Ks and MAP2Ks), leading to the phosphorylation and activation of JNK. Activated JNK then phosphorylates its targets, such as the transcription factor c-Jun, leading to a cellular response. This compound exerts its effect by directly inhibiting JNK, thereby blocking all downstream events.
Quantitative Data Summary
The following table presents example data from an immunofluorescence experiment designed to quantify the effect of this compound on c-Jun phosphorylation in response to a stimulus (e.g., Anisomycin). The data represents the mean fluorescence intensity (MFI) of phospho-c-Jun staining, a direct measure of JNK activity.
| Treatment Group | Description | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | P-value (vs. Stimulus) |
| Control | Untreated cells | 15.2 | ± 3.1 | < 0.001 |
| Stimulus | Cells treated with Anisomycin (JNK activator) | 125.8 | ± 15.6 | - |
| This compound | Cells pre-treated with this compound then stimulated | 28.5 | ± 5.9 | < 0.001 |
Detailed Experimental Protocols
I. Cell Culture and Treatment
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Seed cells onto sterile glass coverslips placed in a 24-well plate or into an appropriate chamber slide system.
-
Culture cells in their recommended growth medium until they reach 50-70% confluency.[11] Healthy, sub-confluent cells are crucial for optimal staining.
-
-
Serum Starvation (Optional):
-
To reduce basal kinase activity, you may serum-starve the cells by replacing the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium for 4-16 hours prior to treatment.
-
-
Inhibitor Pre-treatment:
-
Prepare a working solution of this compound in the appropriate cell culture medium.
-
Aspirate the medium from the cells and add the this compound-containing medium.
-
Incubate for the desired time (e.g., 1-2 hours) at 37°C in a CO₂ incubator. Include a vehicle control (e.g., DMSO) group.
-
-
Stimulation:
-
Prepare a solution of the JNK pathway activator (e.g., Anisomycin, TNF-α, or subject to UV irradiation) in culture medium.
-
For chemical stimulation, add the activator directly to the wells (containing the inhibitor or vehicle) to the final desired concentration.
-
Incubate for the optimal time to induce c-Jun phosphorylation (typically 15-60 minutes).
-
-
Proceed Immediately to Fixation: After treatment, proceed immediately to the immunofluorescence staining protocol to preserve the phosphorylation states of the proteins.
II. Immunofluorescence Staining Protocol
This protocol describes the process of fixing, permeabilizing, and staining the cells for microscopic analysis.
Reagents and Buffers:
-
1X Phosphate Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. Prepare fresh and handle in a fume hood.
-
Permeabilization Buffer: 0.3% Triton™ X-100 in PBS.
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the species of the secondary antibody) and 0.3% Triton™ X-100 in PBS.[12]
-
Primary Antibody: Rabbit anti-phospho-c-Jun (Ser63 or Ser73). Dilution to be determined by titration (e.g., 1:100 - 1:400).
-
Secondary Antibody: Goat anti-Rabbit IgG (H+L), Alexa Fluor™ 488 (or other fluorophore).
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Antifade mounting medium.
Procedure:
-
Fixation:
-
Permeabilization & Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-phospho-c-Jun) to its optimal concentration in Antibody Dilution Buffer (1% BSA in PBS with 0.3% Triton™ X-100).
-
Aspirate the Blocking Buffer from the coverslips.
-
Add the diluted primary antibody solution, ensuring the cells are completely covered.
-
-
Secondary Antibody Incubation:
-
The next day, aspirate the primary antibody solution and wash the coverslips three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Antibody Dilution Buffer.
-
Add the diluted secondary antibody and incubate for 1-2 hours at room temperature, protected from light.[13]
-
-
Counterstaining and Mounting:
-
Aspirate the secondary antibody solution and wash three times with PBS for 5 minutes each, protected from light.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Perform a final wash with PBS.
-
Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.
-
Seal the edges of the coverslip with clear nail polish and allow it to dry.
-
-
Storage:
-
Store the slides at 4°C, protected from light, until imaging. For long-term storage, -20°C is recommended.
-
III. Imaging and Analysis
-
Microscopy:
-
Visualize the slides using a fluorescence or confocal microscope equipped with the appropriate filters for the chosen fluorophores (e.g., DAPI and Alexa Fluor™ 488).
-
Capture images of representative fields for each experimental condition. Ensure that imaging parameters (e.g., exposure time, laser power) are kept constant across all samples to allow for accurate comparison.
-
-
Image Analysis:
-
Quantify the fluorescence intensity using image analysis software (e.g., ImageJ/Fiji, CellProfiler).
-
Define the region of interest (e.g., the nucleus for phospho-c-Jun).
-
Measure the mean fluorescence intensity per cell for a significant number of cells (e.g., >100) from multiple images for each condition.
-
Perform statistical analysis to determine the significance of the observed differences between treatment groups.
-
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. mdpi.com [mdpi.com]
- 5. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 6. Uses for JNK: the Many and Varied Substrates of the c-Jun N-Terminal Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 9. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. ptglab.com [ptglab.com]
- 12. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 13. biotium.com [biotium.com]
- 14. scbt.com [scbt.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing JNK-IN-22 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of JNK-IN-22 in cell culture experiments. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Compound 58, is a selective inhibitor of c-Jun N-terminal kinase 1 (JNK1)[1]. JNKs are a family of serine/threonine protein kinases that play a crucial role in a variety of cellular processes, including inflammation, apoptosis (programmed cell death), and responses to cellular stress[2]. JNKs are activated by upstream kinases in response to stimuli such as cytokines and environmental stress[2]. Once activated, JNKs phosphorylate a range of downstream target proteins, most notably the transcription factor c-Jun. The phosphorylation of c-Jun enhances its transcriptional activity, leading to changes in gene expression that can influence cell fate[3][4]. This compound, by inhibiting JNK1, blocks this signaling cascade.
Q2: What is the difference between this compound and JNK-IN-8?
This compound is a selective inhibitor of JNK1[1]. In contrast, JNK-IN-8 is a potent, irreversible pan-JNK inhibitor, meaning it targets all three JNK isoforms (JNK1, JNK2, and JNK3) with high affinity[5][6]. The choice between these inhibitors depends on the specific research question. If the goal is to investigate the specific role of JNK1, this compound would be the more appropriate tool. For broader inhibition of the JNK pathway, JNK-IN-8 would be suitable.
Q3: How do I prepare a stock solution of this compound?
This compound is typically supplied as a solid. Due to its hydrophobic nature, it has low solubility in aqueous solutions. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO)[7]. For example, to prepare a 10 mM stock solution of a similar compound, JNK-IN-8, you would resuspend 1 mg in 197 µL of DMSO[5]. Always refer to the manufacturer's product data sheet for specific solubility information. Stock solutions should be stored at -20°C and aliquoted to avoid repeated freeze-thaw cycles[5].
Q4: What is a typical starting concentration for this compound in a cell culture experiment?
A typical starting concentration for a new JNK inhibitor in a cellular assay often falls within the low micromolar to high nanomolar range. For the related compound JNK-IN-8, cellular assays have used concentrations ranging from 30 nM to 1 µM[5]. However, the optimal concentration of this compound is highly dependent on the cell type, experimental duration, and the specific endpoint being measured. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q5: How can I confirm that this compound is inhibiting its target in my cells?
The most common method to confirm JNK inhibition is to measure the phosphorylation status of its direct downstream target, c-Jun. This is typically done by Western blotting using an antibody specific for c-Jun phosphorylated at Serine 63 or Serine 73[3][4]. A successful inhibition by this compound should result in a dose-dependent decrease in the levels of phosphorylated c-Jun (p-c-Jun) without affecting the total c-Jun protein levels.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected Cell Death or Cytotoxicity | The concentration of this compound is too high. | Perform a dose-response cytotoxicity assay (e.g., MTT or CCK-8 assay) to determine the IC50 value for your cell line. Start with a concentration well below the IC50 for your inhibition experiments. |
| The final DMSO concentration in the culture medium is toxic to the cells. | Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%[5][7]. Include a vehicle control (DMSO alone) in all experiments to account for any solvent-induced effects. | |
| The cell line is highly dependent on the JNK pathway for survival. | In some cancer cell lines, the JNK pathway can have a pro-survival role[2]. If your goal is not to induce apoptosis, consider using a lower concentration of this compound or a shorter treatment duration. | |
| No Inhibition of Downstream Target (e.g., p-c-Jun) | The concentration of this compound is too low. | Perform a dose-response experiment and analyze p-c-Jun levels by Western blot to determine the effective concentration for target inhibition. |
| The compound has degraded. | Prepare fresh stock solutions and ensure they are stored correctly. The stability of inhibitors in culture medium can also be a factor in long-term experiments[7]. Consider replenishing the medium with fresh inhibitor during long incubation periods. | |
| The JNK pathway is not active in your cell line under basal conditions. | Stimulate the cells with a known JNK activator (e.g., anisomycin, UV radiation, or a relevant cytokine) to induce JNK activity before adding the inhibitor. | |
| Inconsistent or Variable Results | The inhibitor is precipitating out of the cell culture medium. | This compound has low aqueous solubility. When diluting the DMSO stock into your culture medium, do so quickly and mix thoroughly. Visually inspect the medium for any signs of precipitation. Pre-warming the medium to 37°C before adding the inhibitor can sometimes help[7]. |
| The inhibitor is unstable in the culture medium over the course of the experiment. | For long-term experiments, consider changing the medium with freshly diluted this compound every 24-48 hours. | |
| Off-target effects of the inhibitor. | While this compound is designed to be selective for JNK1, off-target effects are always a possibility with kinase inhibitors[8]. Consider using a second, structurally different JNK inhibitor as a control to confirm that the observed phenotype is due to JNK inhibition. |
Data Presentation
Table 1: Example IC50 Values for JNK Inhibitors in Biochemical Assays
| Inhibitor | Target | IC50 (nM) |
| JNK-IN-8 | JNK1 | 4.67 |
| JNK2 | 18.7 | |
| JNK3 | 0.98 |
Note: This data is for the related pan-JNK inhibitor JNK-IN-8 and is provided as a reference for the typical potency of this class of compounds in biochemical assays[5]. Users must determine the cellular IC50 for this compound in their specific system.
Table 2: Example Cellular Concentrations of JNK Inhibitors and Observed Effects
| Inhibitor | Cell Line | Concentration | Duration | Observed Effect | Reference |
| JNK-IN-8 | HeLa | ~100 nM | Not specified | IC50 for c-Jun phosphorylation inhibition | (Zhang et al., 2012) |
| JNK-IN-8 | A375 | ~30 nM | Not specified | IC50 for c-Jun phosphorylation inhibition | (Zhang et al., 2012) |
| SP600125 | Human Leukemia Cells | 10-40 µM | 48 hours | Inhibition of cell proliferation | [9] |
| JNK inhibitor V | HEK-AP1 cells | 20 µM | Not specified | Decreased phosphorylated c-Jun | [8] |
Note: This table provides examples from the literature for other JNK inhibitors to illustrate the range of effective concentrations. The optimal concentration for this compound must be determined experimentally.
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (IC50) of this compound using an MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of your this compound DMSO stock solution in cell culture medium. A typical starting range might be from 10 nM to 100 µM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the log of the inhibitor concentration to determine the IC50 value.
Protocol 2: Western Blot Analysis of c-Jun Phosphorylation
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (determined from your dose-response experiments) for a specific duration (e.g., 1-2 hours). Include a positive control (JNK activator) and a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-c-Jun (Ser63 or Ser73) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with antibodies against total c-Jun and a loading control (e.g., GAPDH or β-actin).
Mandatory Visualizations
Caption: The JNK1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound concentration in cell culture.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleolin and YB-1 are required for JNK-mediated interleukin-2 mRNA stabilization during T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An intrinsic temporal order of c-JUN N-terminal phosphorylation regulates its activity by orchestrating co-factor recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lasting N-Terminal Phosphorylation of c-Jun and Activation of c-Jun N-Terminal Kinases after Neuronal Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. JNK inhibitor SP600125 promotes the formation of polymerized tubulin, leading to G2/M phase arrest, endoreduplication, and delayed apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
JNK-IN-22 off-target effects and mitigation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of JNK-IN-22 and strategies for their mitigation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the known off-target effects of this compound?
A1: Direct, comprehensive kinome profiling data for this compound is not publicly available. However, extensive data exists for its close structural analog, JNK-IN-8, which is also a potent, irreversible inhibitor of JNK1, JNK2, and JNK3. It is reasonable to assume a similar off-target profile for this compound.
Kinome-wide screening of JNK-IN-8 has demonstrated high selectivity for JNK kinases.[1] While initial binding assays identified potential off-target interactions, subsequent cellular assays did not confirm any off-target kinases with an IC50 value below 1 µM.[1] This suggests that at carefully selected concentrations, this compound is likely to be highly selective for JNK.
Troubleshooting Unexpected Phenotypes:
If you observe a cellular phenotype inconsistent with JNK inhibition, consider the following:
-
High Compound Concentration: Off-target effects are more likely at higher concentrations. Perform a dose-response experiment to determine the minimal effective concentration for JNK inhibition.
-
Cellular Potency vs. Biochemical Potency: JNK-IN-8, and likely this compound, exhibits significantly lower potency in cellular assays (IC50 in the 300-500 nM range) compared to biochemical assays (low nM range).[1][2] Ensure your experimental concentration is appropriate for a cellular context.
-
Use a Structurally Unrelated JNK Inhibitor: To confirm that the observed phenotype is due to JNK inhibition, use a different, structurally distinct JNK inhibitor as a control. If the phenotype is recapitulated, it is more likely an on-target effect.
Q2: How can I determine if this compound is exhibiting off-target effects in my specific experimental model?
A2: To empirically determine the off-target profile of this compound in your system, the following experimental approaches are recommended:
-
Kinome Profiling: Services such as KINOMEscan™ can provide a broad assessment of the binding affinity of this compound against a large panel of kinases.[3][4] This is the most direct way to identify potential off-target interactions.
-
Phosphoproteomics: Mass spectrometry-based phosphoproteomics can provide an unbiased view of the signaling pathways modulated by this compound treatment in your cells. This can reveal unexpected changes in phosphorylation events downstream of potential off-target kinases.
-
Western Blotting for Key Off-Target Pathways: Based on the known off-targets of similar kinase inhibitors, you can probe for the activation status of key signaling proteins in pathways commonly affected by off-target kinase activity, such as the PI3K-AKT and MAPK/ERK pathways.
Data Presentation
Table 1: In Vitro Potency of JNK-IN-8 (a close analog of this compound)
| Target | IC50 (nM) | Assay Type | Reference |
| JNK1 | 4.7 | Biochemical | [2] |
| JNK2 | 18.7 | Biochemical | [2] |
| JNK3 | 1.0 | Biochemical | [2] |
| c-Jun Phosphorylation (HeLa cells) | 486 | Cellular | [2] |
| c-Jun Phosphorylation (A375 cells) | 338 | Cellular | [2] |
Table 2: Potential Off-Target Kinases of JNK-IN-8 Identified in Initial Screens (Not validated in cellular assays with IC50 < 1µM)
| Potential Off-Target | Note | Reference |
| MNK2 | Not confirmed in cellular assays | [1] |
| FMS | Not confirmed in cellular assays | [1] |
Experimental Protocols
Protocol 1: Western Blot Analysis to Validate On-Target JNK Inhibition
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. The following day, pre-treat cells with a dose-response range of this compound (e.g., 0.1, 0.3, 1, 3 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulation: Induce JNK pathway activation by treating cells with a known stimulus (e.g., anisomycin, UV-C irradiation, or a relevant cytokine) for the appropriate duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-c-Jun (Ser63 or Ser73), total c-Jun, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-c-Jun signal to total c-Jun and the loading control.
Mandatory Visualizations
Caption: Simplified JNK signaling pathway and the point of inhibition by this compound.
Caption: Troubleshooting workflow for mitigating suspected off-target effects of this compound.
References
- 1. Probe JNK-IN-8 | Chemical Probes Portal [chemicalprobes.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting JNK-IN-22 experimental variability
Welcome to the technical support center for JNK-IN-22, a potent and selective covalent inhibitor of c-Jun N-terminal kinase (JNK). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability and addressing common issues encountered when using this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and practical guidance for resolving experimental challenges with this compound.
Compound Handling and Storage
-
Q1: How should I store and handle this compound?
-
A: this compound is typically supplied as a powder. For long-term storage, it is recommended to store the solid compound at -20°C, protected from light and moisture. For preparing stock solutions, use fresh, anhydrous DMSO. JNK-IN-8, a similar covalent inhibitor, is soluble in DMSO at concentrations up to 100 mg/mL (197.0 mM).[1] To avoid issues with solubility due to moisture absorption by DMSO, it is crucial to use a fresh supply.[1] Prepare aliquots of the stock solution to minimize freeze-thaw cycles and store them at -20°C or -80°C. When preparing working dilutions in aqueous media, it is advisable to do so immediately before use, as the stability of the compound in aqueous solutions may be limited.
-
Experimental Design and Execution
-
Q2: I am not observing the expected inhibition of c-Jun phosphorylation. What could be the reason?
-
A: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Inhibitor Concentration and Incubation Time: Ensure you are using an appropriate concentration of this compound and a sufficient incubation time. The IC50 of covalent inhibitors can be time-dependent.[2] For covalent inhibitors like JNK-IN-8, cellular EC50 values for c-Jun phosphorylation inhibition are in the nanomolar range (e.g., 338 nM in A375 cells and 486 nM in HeLa cells).[1] You may need to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup.
-
JNK Pathway Activation: Confirm that the JNK pathway is robustly activated in your experimental system. The level of JNK activation can vary depending on the stimulus, its concentration, and the duration of treatment.[3][4] For instance, anisomycin is a potent activator of JNK, but its effect can be transient.[3][5] It is also important to note that the cellular context, including the specific cell line, can influence the JNK activation profile.[6][7]
-
Western Blotting Technique: If you are assessing c-Jun phosphorylation by Western blot, ensure your protocol is optimized for detecting phosphorylated proteins. This includes using phosphatase inhibitors in your lysis buffer, keeping samples cold, and using an appropriate blocking buffer like BSA instead of milk, which can contain phosphoproteins that increase background.[8][9] Probing for total JNK and total c-Jun is also crucial to confirm equal protein loading and that the overall protein levels are not affected by the treatment.
-
Compound Integrity: Verify the integrity of your this compound stock solution. Repeated freeze-thaw cycles or improper storage can lead to compound degradation.
-
-
-
Q3: I am observing high background or non-specific bands in my Western blot for phospho-c-Jun. How can I resolve this?
-
A: High background in Western blotting for phosphoproteins is a common issue. Here are some tips:
-
Blocking: Use 3-5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for blocking, as milk contains casein, a phosphoprotein that can cause high background.[8][10]
-
Antibody Concentrations: Optimize the concentrations of your primary and secondary antibodies. High antibody concentrations can lead to non-specific binding.[11]
-
Washing Steps: Increase the number and duration of washing steps with TBST to remove unbound antibodies.[11]
-
Lysis Buffer: Ensure your lysis buffer contains phosphatase inhibitors to prevent dephosphorylation of your target protein.[8][9]
-
-
-
Q4: I am seeing unexpected or paradoxical effects on cell viability after treating with this compound. How do I interpret this?
-
A: The JNK signaling pathway has a complex and often dual role in cell fate, capable of promoting both cell survival and apoptosis depending on the cellular context, the stimulus, and the duration of JNK activation.[6][12][13]
-
Context-Dependent Roles of JNK: In some cell types, JNK activity is pro-survival, and its inhibition can lead to cell death.[12] In others, JNK is pro-apoptotic, and its inhibition would be expected to promote survival.[14] The specific roles of JNK1 and JNK2 can also differ, with JNK1 often being pro-apoptotic and JNK2 pro-survival.[15]
-
Off-Target Effects: While JNK-IN-8 (a close analog of this compound) is highly selective, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out for any inhibitor.[1] Consider performing experiments to rule out the involvement of other kinases if you observe unexpected phenotypes.
-
Cell Viability Assay Artifacts: Be mindful of potential artifacts in your cell viability assay. Some assay reagents can be affected by the chemical properties of the compound being tested. It is always good practice to include appropriate vehicle controls and, if possible, confirm results using an alternative viability assay method.[16][17]
-
-
Quantitative Data Summary
The following tables summarize key quantitative data for JNK-IN-8, a structurally related covalent JNK inhibitor, which can serve as a reference for designing experiments with this compound.
Table 1: In Vitro Inhibitory Activity of JNK-IN-8
| Target | IC50 (nM) |
| JNK1 | 4.7 |
| JNK2 | 18.7 |
| JNK3 | 1.0 |
Data obtained from in vitro kinase assays.[1]
Table 2: Cellular Activity of JNK-IN-8
| Cell Line | Assay | EC50 (nM) |
| HeLa | c-Jun Phosphorylation | 486 |
| A375 | c-Jun Phosphorylation | 338 |
EC50 values for the inhibition of c-Jun phosphorylation in cellular assays.[1]
Experimental Protocols
Protocol 1: Western Blot Analysis of c-Jun Phosphorylation
This protocol provides a general guideline for assessing the inhibition of JNK activity by measuring the phosphorylation of its direct substrate, c-Jun.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with the desired concentrations of this compound or vehicle (DMSO) for the indicated time (e.g., 1-2 hours).
-
Stimulate the JNK pathway by adding a suitable agonist, such as anisomycin (e.g., 10-50 ng/mL for 30 minutes).[18] Include a non-stimulated control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in a lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.[8]
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with a primary antibody against phospho-c-Jun (Ser63 or Ser73) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal loading, strip the membrane and re-probe with antibodies against total c-Jun and a loading control (e.g., GAPDH or β-actin).
-
Visualizations
JNK Signaling Pathway
Caption: The JNK signaling cascade and the point of inhibition by this compound.
Experimental Workflow for JNK Inhibition Assay
Caption: A typical experimental workflow for assessing JNK inhibition.
Troubleshooting Logic for "No Inhibition Observed"
Caption: A logical flowchart for troubleshooting lack of JNK inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Anisomycin selectively desensitizes signalling components involved in stress kinase activation and fos and jun induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Frontiers | The Prognostic Significance of Anisomycin-Activated Phospho-c-Jun NH2-Terminal Kinase (p-JNK) in Predicting Breast Cancer Patients’ Survival Time [frontiersin.org]
- 6. The Functional Contrariety of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 9. researchgate.net [researchgate.net]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of the JNK signaling pathway: breaking the brake on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanistic modeling of cell viability assays with in silico lineage tracing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: JNK-IN-22 In Vivo Studies
This guide provides detailed information, protocols, and troubleshooting advice for researchers using the JNK inhibitor, JNK-IN-22, in in vivo experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: this compound is highly soluble in Dimethyl Sulfoxide (DMSO).[1][2] It is recommended to prepare a fresh stock solution in DMSO before each use.[3] For example, to create a 10 mM stock, you can resuspend 1 mg of this compound in 197 µL of DMSO.[3] Stock solutions in DMSO can typically be stored at -20°C for a month or -80°C for up to six months, but it is crucial to aliquot into working volumes to prevent repeated freeze-thaw cycles.[2][3]
Q2: How can I prepare this compound for administration to animals (e.g., mice)?
A2: Since this compound has low solubility in aqueous media, a multi-component vehicle is required for in vivo administration.[3] A common formulation strategy for poorly soluble compounds involves a mixture of solvents and surfactants to create a stable solution or suspension suitable for injection. A widely used vehicle for intraperitoneal (i.p.) injection consists of DMSO, PEG300, Tween 80, and saline (or ddH₂O).[1] It is critical to keep the final concentration of DMSO low (typically ≤10%) to minimize potential toxicity to the animals.[3][4]
Q3: What is a standard protocol for preparing a dosing solution for intraperitoneal (i.p.) injection?
A3: A standard multi-step protocol is recommended to ensure the compound remains in solution. For a final formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O, you would first dissolve the this compound in DMSO to make a concentrated stock.[1] Then, add PEG300 and mix thoroughly. Following this, add Tween 80 and mix again. The final step is to add the double-distilled water (ddH₂O) to reach the desired final volume.[1] This solution should be prepared fresh and used immediately for the best results.[1] (See the detailed protocol below).
Q4: Are there common issues I should be aware of when formulating this compound?
A4: The primary challenge with this compound, like many small molecule kinase inhibitors, is its poor aqueous solubility.[5][6] This can lead to the compound precipitating out of solution, especially when the aqueous component is added, which can affect bioavailability and dosing accuracy.[6] Vehicle components themselves can sometimes cause mild adverse effects, so it is crucial to run vehicle-only control groups in your experiments to differentiate between compound effects and vehicle effects.[7]
Data Summary
Solubility Profile of this compound
The following table summarizes the solubility of this compound in common laboratory solvents. This data is essential for preparing stock solutions and final dosing formulations.
| Solvent | Concentration | Notes | Reference |
| DMSO | ≥ 35 mg/mL | Highly soluble. Ideal for stock solutions. | [2] |
| DMSO | ~20 mg/mL | Clear solution. | |
| Aqueous Media | Low Solubility | Not recommended for direct dissolution. | [3] |
Experimental Protocols
Protocol: Preparation of this compound for Intraperitoneal (i.p.) Injection in Mice
This protocol details the preparation of a 1 mL working solution of this compound at a final concentration of 2 mg/mL. Adjust volumes as needed for your specific dosage requirements.
Materials:
-
This compound powder
-
DMSO (fresh, anhydrous)
-
PEG300
-
Tween 80
-
Sterile double-distilled water (ddH₂O) or saline
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Prepare a 40 mg/mL Stock Solution: Weigh 2 mg of this compound and dissolve it in 50 µL of fresh DMSO. Ensure it is fully dissolved. Gentle vortexing may be applied.
-
Add PEG300: To the DMSO stock solution, add 400 µL of PEG300. Mix thoroughly by vortexing or inversion until the solution is clear and homogenous.[1]
-
Add Tween 80: Add 50 µL of Tween 80 to the mixture. Again, mix thoroughly until the solution is clear.[1]
-
Add Aqueous Component: Slowly add 500 µL of sterile ddH₂O (or saline) to the mixture to bring the total volume to 1 mL.[1] Mix gently but thoroughly.
-
Final Inspection and Use: The final solution should be a clear, homogenous mixture. Use this formulation immediately for animal dosing to prevent precipitation.[1] The final vehicle composition will be 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates during preparation. | The compound's solubility limit was exceeded, or the aqueous solution was added too quickly. | 1. Ensure the initial DMSO stock is fully dissolved before adding other components. 2. Add the aqueous component (water or saline) slowly while gently mixing. 3. Gentle warming (to 37°C) or brief sonication of the final mixture can help redissolve the precipitate. However, verify compound stability under these conditions. |
| The final solution is cloudy or forms a suspension. | Incomplete dissolution or formulation instability. | 1. Increase the percentage of co-solvents like PEG300 or solubilizing agents like Tween 80. 2. Decrease the final concentration of this compound if possible. 3. If a suspension is unavoidable, ensure it is homogenous by vortexing immediately before drawing each dose to guarantee consistent administration. |
| Adverse effects (e.g., irritation, lethargy) are observed in the vehicle control group. | Toxicity related to the vehicle components. | 1. Reduce the concentration of DMSO in the final formulation to the lowest effective percentage (ideally <10%).[4] 2. Consider alternative, less toxic vehicles. For example, formulations with Solutol HS-15 and PEG 600 have been used for oral administration of other poorly soluble compounds.[7][8] 3. Ensure the injection volume is appropriate for the animal's size. |
Visualizations
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade activated by various stress stimuli, leading to responses such as inflammation, proliferation, and apoptosis.[9][10] this compound acts as an inhibitor in this pathway.
Caption: Simplified JNK signaling pathway with the inhibitory action of this compound.
Experimental Workflow for In Vivo Dosing
This diagram outlines the critical steps from compound preparation to administration in an animal model.
Caption: Step-by-step workflow for preparing and administering this compound.
Troubleshooting Logic for Compound Precipitation
Use this flowchart to address the common issue of compound precipitation during formulation.
Caption: Decision-making flowchart for troubleshooting compound precipitation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. abmole.com [abmole.com]
- 3. stemcell.com [stemcell.com]
- 4. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scitechnol.com [scitechnol.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents | PLOS One [journals.plos.org]
- 8. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JNK signaling mediates acute rejection via activating autophagy of CD8+ T cells after liver transplantation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
JNK-IN-22 long-term storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and effective use of the JNK inhibitor, JNK-IN-22.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
For long-term stability, this compound should be stored as a solid (powder) at -20°C. When stored correctly, the compound is expected to be stable for an extended period.
Q2: What is the recommended solvent for dissolving this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO).
Q3: How should I store this compound once it is in solution?
Stock solutions of this compound in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C. Under these conditions, the solution is expected to be stable for at least one year.
Q4: Can I store the this compound solution at -20°C?
While short-term storage of a few weeks at -20°C is generally acceptable, for long-term stability of the inhibitor in solution, storage at -80°C is strongly recommended to minimize degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no inhibitor activity | Improper storage of the compound as a solid. | Ensure the solid compound has been consistently stored at -20°C. |
| Improper storage of the stock solution. | Stock solutions in DMSO should be stored at -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. | |
| Compound degradation. | If the compound has been stored improperly or for an extended period beyond the recommended guidelines, consider purchasing a new vial. | |
| Precipitation of the compound in media | Low solubility in aqueous solutions. | When diluting the DMSO stock solution into aqueous media for cell-based assays, ensure the final DMSO concentration is kept low (typically <0.5%) to maintain solubility. It is also recommended to add the inhibitor to the media and mix well immediately before adding to cells. |
| Inconsistent experimental results | Repeated freeze-thaw cycles of the stock solution. | Prepare single-use aliquots of the stock solution to ensure consistent concentration and activity. |
| Inaccurate pipetting of the viscous DMSO stock. | Use positive displacement pipettes or reverse pipetting techniques for accurate measurement of viscous DMSO solutions. |
Quantitative Data Summary
The following table summarizes the recommended long-term storage conditions for JNK inhibitors, based on available data for structurally related compounds like JNK-IN-8.
| Form | Storage Temperature | Expected Stability |
| Solid (Powder) | -20°C | ≥ 3 years |
| In DMSO | -80°C | ≥ 1 year |
Experimental Protocols
General Protocol for Inhibition of JNK Signaling in Cultured Cells
This protocol provides a general workflow for treating cultured cells with this compound to inhibit JNK signaling.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium appropriate for your cell line
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
Antibodies for Western blotting (e.g., anti-phospho-c-Jun, anti-c-Jun, anti-JNK, and a loading control like anti-GAPDH)
Procedure:
-
Prepare this compound Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, for 1 mg of this compound (Molecular Weight: 320.36 g/mol ), add 312 µL of DMSO.
-
Vortex briefly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
-
-
Cell Seeding:
-
Seed your cells of interest in appropriate culture plates or flasks and allow them to adhere and reach the desired confluency (typically 60-80%).
-
-
Inhibitor Treatment:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM in 1 mL of media, add 1 µL of the 10 mM stock solution.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (e.g., ≤ 0.1%) to avoid solvent-induced toxicity.
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for the desired period (e.g., 1-24 hours), depending on the experimental design.
-
-
Cell Lysis and Protein Quantification:
-
After the treatment period, wash the cells with ice-cold PBS.
-
Lyse the cells in an appropriate lysis buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and clarify them by centrifugation.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Analyze the cell lysates by Western blotting to assess the inhibition of the JNK signaling pathway.
-
Probe the membrane with an antibody against phospho-c-Jun (a downstream target of JNK) to determine the extent of JNK inhibition.
-
Also, probe for total c-Jun, total JNK, and a loading control to ensure equal protein loading.
-
Visualizations
Caption: A diagram of the JNK signaling cascade and the inhibitory action of this compound.
Caption: A typical experimental workflow for studying the effects of this compound in cultured cells.
Preventing JNK-IN-22 degradation in solution
Welcome to the technical support center for JNK-IN-22. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of this compound in solution and ensure the integrity of their experiments.
Troubleshooting Guide: Preventing this compound Degradation
This compound, a potent JNK-1 inhibitor, possesses a thiophene-3-carboxamide core structure. The stability of this compound in solution can be influenced by several factors. This guide will help you identify and mitigate potential degradation issues.
Potential Causes of this compound Degradation and Mitigation Strategies
| Potential Cause | Observation | Recommended Action |
| Hydrolysis | Decreased potency of the inhibitor over time in aqueous buffers. Appearance of new peaks in HPLC analysis. | Avoid prolonged storage in aqueous solutions, especially at non-neutral pH. Prepare fresh solutions before use. If storage in an aqueous buffer is necessary, use a neutral pH (around 7.0-7.4) and store at -80°C for short periods. Consider using a less nucleophilic buffer. |
| Photodegradation | Loss of activity after exposure to light. Discoloration of the solution. | Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Avoid unnecessary exposure to ambient and direct light during experiments. |
| Oxidation | Reduced efficacy, particularly in the presence of oxidizing agents or air exposure. | Degas solvents and buffers before use. Consider adding antioxidants, such as BHT or DTT, to the solution, ensuring they do not interfere with the experimental setup. Store solutions under an inert atmosphere (e.g., argon or nitrogen). |
| Thermal Stress | Degradation upon heating or improper storage temperatures. | Store stock solutions at -20°C or -80°C as recommended by the supplier. Avoid repeated freeze-thaw cycles. For experiments requiring elevated temperatures, minimize the duration of heat exposure. |
| Solvent Instability | Compound precipitation or degradation in certain solvents. | This compound is typically soluble in DMSO for stock solutions. For aqueous working solutions, ensure the final DMSO concentration is compatible with your assay and does not cause precipitation. Prepare working solutions fresh from a DMSO stock immediately before use. |
General Workflow for Investigating this compound Stability
Caption: A general workflow for conducting forced degradation studies to assess the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing this compound?
A1: For long-term storage, this compound should be stored as a solid at -20°C. For stock solutions, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent. Stock solutions in DMSO should be stored at -20°C or -80°C and protected from light.
Q2: How stable is this compound in aqueous buffers?
A2: The stability of this compound in aqueous solutions can be limited, particularly under acidic or basic conditions due to the potential for hydrolysis of the carboxamide group. It is strongly recommended to prepare fresh working solutions in your experimental buffer from a DMSO stock solution immediately before use. If short-term storage in an aqueous buffer is unavoidable, use a neutral pH buffer and store at 4°C for no more than a few hours. For longer durations, flash-freeze aliquots and store at -80°C.
Q3: Is this compound sensitive to light?
A3: Thiophene-containing compounds can be susceptible to photodegradation. Therefore, it is best practice to protect solutions of this compound from light by using amber-colored vials or by wrapping the containers in aluminum foil. Minimize exposure to ambient light during experimental procedures.
Q4: What are the potential degradation products of this compound?
A4: While specific degradation products for this compound have not been extensively reported in the public domain, based on its thiophene-3-carboxamide structure, potential degradation pathways include:
-
Hydrolysis: Cleavage of the amide bond to yield the corresponding thiophene-3-carboxylic acid and the respective amine.
-
Oxidation: Oxidation of the thiophene sulfur atom.
-
Photodegradation: Complex reactions involving the thiophene ring upon exposure to light.
Researchers can use techniques like LC-MS to identify potential degradation products in their samples.
Q5: How can I check if my this compound solution has degraded?
A5: A decrease in the expected biological activity is a primary indicator of degradation. Analytically, you can use High-Performance Liquid Chromatography (HPLC) with UV detection to monitor the purity of your solution. A decrease in the area of the main this compound peak and the appearance of new peaks over time are indicative of degradation. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the masses of potential degradation products.
Experimental Protocols
Protocol: General Forced Degradation Study for this compound
This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.
Materials:
-
This compound solid compound
-
Anhydrous DMSO
-
Buffers of different pH (e.g., pH 3, 7, 9)
-
3% Hydrogen peroxide (for oxidative stress)
-
HPLC or LC-MS system with a suitable C18 column
-
UV-Vis spectrophotometer
-
Light source (for photostability testing)
-
Incubators/water baths
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Preparation of Test Solutions: Dilute the stock solution with the respective stressor solutions (e.g., pH buffers, hydrogen peroxide) to a final concentration suitable for analysis (e.g., 100 µM). Prepare a control sample diluted in a neutral buffer or the vehicle used in your experiments.
-
Stress Conditions:
-
Hydrolytic Stress: Incubate the test solutions at different pH values (e.g., 3, 7, and 9) at a controlled temperature (e.g., 40°C).
-
Oxidative Stress: Incubate the test solution with 3% hydrogen peroxide at room temperature.
-
Thermal Stress: Incubate the control solution at an elevated temperature (e.g., 60°C).
-
Photolytic Stress: Expose the control solution to a light source (e.g., UV lamp or a defined visible light source) while keeping a parallel sample in the dark as a control.
-
-
Time Points: Collect aliquots from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a validated stability-indicating HPLC or LC-MS method.
-
Data Evaluation:
-
Monitor the peak area of the intact this compound over time.
-
Calculate the percentage of degradation.
-
Identify and quantify any major degradation products.
-
JNK Signaling Pathway
Technical Support Center: JNK-IN-22 Kinase Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering inconsistent results with JNK-IN-22 and other covalent JNK inhibitors in kinase assays.
Troubleshooting Guide: Inconsistent this compound Activity
Issue: Significant variability in IC50 values or percentage of inhibition for this compound between experiments.
Below is a step-by-step guide to help identify the potential sources of inconsistency.
Diagram: Troubleshooting Workflow for this compound Kinase Assays
Caption: Troubleshooting workflow for inconsistent kinase assay results.
Frequently Asked Questions (FAQs)
Q1: Why are my IC50 values for this compound time-dependent?
A1: this compound is likely a covalent irreversible inhibitor. Unlike reversible inhibitors that reach equilibrium quickly, covalent inhibitors form a stable bond with the target kinase.[1][2][3] This interaction is time-dependent, following a two-step mechanism: initial reversible binding followed by an irreversible covalent modification.[1] Consequently, the measured IC50 value will decrease with longer pre-incubation times of the enzyme and inhibitor before the kinase reaction is initiated. For covalent inhibitors, it is often more accurate to report the second-order rate constant (k_inact/K_I) rather than a time-dependent IC50.[4][5]
Q2: What is the optimal pre-incubation time for this compound with the JNK enzyme?
A2: The optimal pre-incubation time should be determined empirically. To assess the time-dependency, run a matrix of experiments where you vary the pre-incubation time (e.g., 15, 30, 60, 120 minutes) while keeping the this compound concentration constant. The goal is to find a time point that provides a stable and reproducible level of inhibition, or to characterize the time-dependent nature of the inhibition. For routine assays, it is critical to keep this pre-incubation time consistent across all experiments to ensure comparability of results.
Q3: Can the concentration of ATP in my assay affect the apparent potency of this compound?
A3: Yes. If this compound is an ATP-competitive inhibitor, its apparent potency will be influenced by the ATP concentration in the assay. High concentrations of ATP will compete with the inhibitor for the ATP-binding site on the JNK enzyme, leading to a higher apparent IC50 value. For ATP-competitive inhibitors, it is standard practice to run kinase assays at an ATP concentration that is close to its Michaelis-Menten constant (Km) for the specific kinase. This ensures that the assay is sensitive to competitive inhibitors.[6]
Q4: I am using cell lysates as the source of JNK. Could this contribute to inconsistent results?
A4: Absolutely. Cell lysates are complex mixtures that contain many other proteins, including other kinases that might be inhibited by this compound (off-target effects).[7][8] The presence of other ATP-binding proteins can also sequester the inhibitor or ATP, altering the effective concentrations. Furthermore, phosphatases in the lysate can dephosphorylate the substrate, reducing the assay signal. For mechanistic studies of a specific inhibitor, using a purified, recombinant JNK enzyme is highly recommended to reduce these confounding variables.[9]
Q5: My results are inconsistent even when using purified JNK. What else could be the problem?
A5: Inconsistency with purified enzyme can stem from several factors:
-
Enzyme Activity: Ensure the specific activity of your JNK enzyme preparation is consistent between batches. Perform a titration of the enzyme to ensure you are working in the linear range of the assay.
-
Reagent Stability: this compound, like many small molecules, can degrade over time, especially with repeated freeze-thaw cycles. Aliquot the inhibitor upon receipt and store it protected from light and moisture. The same applies to ATP and the kinase substrate.
-
Assay Protocol: Minor variations in pipetting, incubation times, or plate reader settings can introduce significant variability.[10] Standardize every step of the protocol.
Quantitative Data Summary
The potency of JNK inhibitors can vary significantly based on the assay format, JNK isoform, and specific experimental conditions. The table below presents hypothetical data to illustrate how results for a covalent inhibitor like this compound should be reported, emphasizing the importance of specifying assay conditions.
| Parameter | JNK1 | JNK2 | JNK3 | Conditions |
| IC50 (nM) | 85 | 110 | 45 | 60 min pre-incubation; 10 µM ATP |
| IC50 (nM) | 150 | 195 | 80 | 15 min pre-incubation; 10 µM ATP |
| k_inact/K_I (M⁻¹s⁻¹) | 15,000 | 11,500 | 25,000 | N/A |
Note: This data is for illustrative purposes only.
Experimental Protocols
Protocol 1: In Vitro JNK Kinase Assay (ADP-Glo™ Format)
This protocol is adapted for a luminescent assay that measures ADP production, a universal product of kinase reactions.[11]
-
Reagent Preparation:
-
Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT.
-
Prepare serial dilutions of this compound in DMSO, then dilute further in Kinase Buffer.
-
Prepare a solution of purified JNK enzyme in Kinase Buffer.
-
Prepare a solution of substrate (e.g., ATF2) and ATP in Kinase Buffer. The final ATP concentration should be at its Km.
-
-
Inhibitor Pre-incubation:
-
In a 384-well plate, add 1 µL of diluted this compound or DMSO vehicle control.
-
Add 2 µL of the JNK enzyme solution to each well.
-
Seal the plate and incubate for a defined period (e.g., 60 minutes) at room temperature to allow for covalent bond formation.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubate for 60 minutes at 30°C. Ensure this reaction time is within the linear range of the assay.
-
-
Signal Detection (as per Promega ADP-Glo™ protocol):
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to positive (enzyme, no inhibitor) and negative (no enzyme) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50.
-
Protocol 2: Immunoprecipitation (IP)-based JNK Kinase Assay
This protocol is useful for measuring JNK activity from cell lysates.[12][13]
-
Cell Lysate Preparation:
-
Treat cells with desired stimuli to activate the JNK pathway.
-
Lyse cells in ice-cold JNK Extraction Buffer containing protease and phosphatase inhibitors.[13]
-
Centrifuge to pellet cell debris and collect the supernatant. Determine protein concentration.
-
-
JNK Immunoprecipitation:
-
To ~200-400 µg of cell lysate, add 2 µL of an anti-JNK antibody. Rotate for 1-2 hours at 4°C.
-
Add 50 µL of Protein A/G-Sepharose bead slurry and continue rotating for 1 hour at 4°C.
-
Pellet the beads by centrifugation and wash twice with Extraction Buffer and once with Kinase Assay Buffer.[13]
-
-
Inhibitor Treatment & Kinase Reaction:
-
Resuspend the beads in Kinase Assay Buffer containing the desired concentration of this compound or DMSO. Pre-incubate for a defined time (e.g., 30 minutes) at room temperature.
-
Initiate the reaction by adding the substrate (e.g., recombinant c-Jun) and ATP. For radioactive assays, use [γ-³²P]ATP.
-
Incubate for 30 minutes at 30°C.
-
-
Detection:
-
Western Blot: Terminate the reaction by adding SDS-PAGE sample buffer and boiling. Run the supernatant on an SDS-PAGE gel and transfer to a membrane. Detect substrate phosphorylation using a phospho-specific antibody (e.g., anti-phospho-c-Jun).[13]
-
Radioactive: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a key signaling cascade that responds to various stress stimuli.
Diagram: Simplified JNK Signaling Pathway
References
- 1. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. promega.com [promega.com]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. abcam.cn [abcam.cn]
Technical Support Center: JNK Inhibitor Off-Target Kinase Inhibition Profile
Disclaimer: As of our latest update, specific off-target kinase inhibition profile data for a compound explicitly named "JNK-IN-22" is not publicly available in the scientific literature. The following information is a generalized resource for researchers working with JNK inhibitors, drawing upon data from structurally related and well-characterized JNK inhibitors. The off-target profile presented is a representative example and should not be considered as verified data for a specific compound named this compound.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with JNK inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is a typical off-target kinase inhibition profile for a JNK inhibitor?
A1: The off-target profile of a JNK inhibitor can vary significantly based on its chemical scaffold. Many JNK inhibitors are ATP-competitive and can interact with the ATP-binding sites of other kinases, leading to off-target effects. Below is a hypothetical off-target profile for a JNK inhibitor, illustrating the types of data researchers might encounter.
Table 1: Hypothetical Off-Target Kinase Inhibition Profile for a JNK Inhibitor
| Kinase Target | IC50 (nM) | % Inhibition @ 1 µM | Assay Type |
| JNK1 | 10 | 95% | Biochemical |
| JNK2 | 15 | 92% | Biochemical |
| JNK3 | 8 | 98% | Biochemical |
| Off-Target Kinase A | 250 | 60% | Biochemical |
| Off-Target Kinase B | 800 | 35% | Biochemical |
| Off-Target Kinase C | >10,000 | <10% | Biochemical |
| Off-Target Kinase D | 500 | 55% | Cellular |
| Off-Target Kinase E | 2,000 | 20% | Cellular |
Q2: How do I interpret the selectivity of my JNK inhibitor?
A2: Selectivity is a crucial aspect of a kinase inhibitor's profile. A highly selective inhibitor will potently inhibit its intended target (JNKs) with significantly less activity against other kinases. A common way to assess selectivity is to compare the IC50 values for the target kinases versus the off-target kinases. A 100-fold or higher selectivity is often considered a good starting point for a tool compound.
Q3: My JNK inhibitor is showing unexpected cellular effects. Could this be due to off-target inhibition?
A3: Yes, unexpected cellular phenotypes are often a result of off-target effects. If your experimental results are inconsistent with the known functions of JNK signaling, it is essential to consider the possibility of off-target kinase inhibition. Reviewing a broad kinase panel screening data (kinome scan) for your inhibitor can help identify potential off-target kinases that might be responsible for the observed effects.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in kinase assays.
-
Possible Cause: Variability in assay conditions, such as ATP concentration, enzyme concentration, or incubation time.
-
Troubleshooting Steps:
-
Standardize ATP Concentration: Ensure the ATP concentration is consistent across experiments and ideally close to the Km value for the kinase, unless you are specifically investigating ATP-competitive binding.
-
Enzyme Quality: Use a highly purified and well-characterized kinase preparation. Contaminating kinases can lead to inaccurate results.[1]
-
Linear Range: Confirm that your assay is running within the linear range for both the enzyme reaction and the detection method.[2]
-
Controls: Always include appropriate positive and negative controls, such as a known potent JNK inhibitor and a vehicle control (e.g., DMSO).
-
Issue 2: High background signal in a luminescence-based kinase assay (e.g., Kinase-Glo®).
-
Possible Cause: The inhibitor may be inhibiting the luciferase enzyme, leading to a false-positive result (apparent inhibition of the kinase).
-
Troubleshooting Steps:
-
Counterscreen: Perform a counterscreen to test the effect of your compound directly on the luciferase enzyme in the absence of the kinase.
-
Alternative Assay: If luciferase inhibition is confirmed, consider using an alternative assay format that is not dependent on luciferase, such as a fluorescence-based or radiometric assay.[1]
-
Issue 3: Poor solubility of the JNK inhibitor in the aqueous assay buffer.
-
Possible Cause: The hydrophobic nature of many small molecule inhibitors can lead to precipitation in aqueous solutions.
-
Troubleshooting Steps:
-
Optimize DMSO Concentration: Determine the highest concentration of DMSO that is tolerated by your assay without affecting kinase activity. Most assays can tolerate up to 1-2% DMSO.[3]
-
Solubilizing Agents: Consider the use of non-ionic detergents or other solubilizing agents, but first, validate that they do not interfere with the assay.
-
Stock Solution: Prepare a high-concentration stock solution in 100% DMSO and perform serial dilutions into the assay buffer.
-
Experimental Protocols
General In Vitro Kinase Assay Protocol (Biochemical)
This protocol provides a general framework for assessing the inhibitory activity of a compound against a purified kinase.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Prepare a stock solution of the JNK inhibitor in 100% DMSO.
-
Prepare a solution of the kinase substrate in kinase buffer.
-
Prepare an ATP solution in kinase buffer at a concentration near the Km for the target kinase.
-
-
Assay Procedure:
-
Add the kinase buffer to the wells of a microplate.
-
Add the JNK inhibitor at various concentrations (perform serial dilutions).
-
Add the purified JNK enzyme and incubate for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind.
-
Initiate the kinase reaction by adding the substrate and ATP solution.
-
Incubate at room temperature for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Detect the phosphorylation of the substrate using an appropriate method, such as:
-
Luminescence-based (e.g., Kinase-Glo®): Measures the amount of ATP remaining in the well.
-
Fluorescence-based (e.g., TR-FRET): Uses antibodies to detect the phosphorylated substrate.
-
Radiometric: Uses radiolabeled ATP (e.g., [γ-³³P]ATP) and measures the incorporation of the radioactive phosphate into the substrate.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Simplified JNK signaling pathway.
Caption: Experimental workflow for assessing kinase inhibitor specificity.
References
Validation & Comparative
JNK-IN-22 versus other JNK inhibitors
As "JNK-IN-22" does not correspond to a publicly documented c-Jun N-terminal kinase (JNK) inhibitor, this guide will focus on a well-characterized and widely used inhibitor, SP600125 , as a reference for comparison against other notable JNK inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the comparative efficacy and methodologies for evaluating JNK inhibitors.
Introduction to JNK Inhibition
c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated by various stress stimuli, including cytokines, UV irradiation, and osmotic shock.[1] The JNK signaling pathway is implicated in a variety of cellular processes, from inflammation and apoptosis to cell differentiation and proliferation.[2] Consequently, JNK inhibitors are valuable research tools and potential therapeutic agents for a range of diseases, including inflammatory conditions, neurodegenerative disorders, and cancer.[3]
This guide provides a comparative overview of the in vitro potency of SP600125 and two other representative JNK inhibitors: AS601245 and TCS JNK 6o. Detailed experimental protocols for common assays used to evaluate these inhibitors are also provided to facilitate the design and interpretation of related experiments.
Comparative Analysis of JNK Inhibitor Potency
The in vitro potency of JNK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their binding affinity (Ki). The following table summarizes these values for SP600125, AS601245, and TCS JNK 6o against the three main JNK isoforms.
| Inhibitor | Target | IC50 (nM) | Ki (nM) |
| SP600125 | JNK1 | 40[2][4][5][6] | - |
| JNK2 | 40[2][4][5][6] | - | |
| JNK3 | 90[2][4][5][6] | - | |
| AS601245 | JNK1 | 150[1][2][7][8] | - |
| JNK2 | 220[1][2][7][8] | - | |
| JNK3 | 70[1][2][7][8] | - | |
| TCS JNK 6o | JNK1 | 45[9][10] | 2[9][10] |
| JNK2 | 160[9][10] | 4[9][10] | |
| JNK3 | - | 52[9][10] |
Key Experimental Methodologies
The following sections detail standardized protocols for assessing the efficacy of JNK inhibitors.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified JNK isoform.
Objective: To determine the IC50 value of a test compound against a specific JNK kinase.
Materials:
-
Purified, active JNK1, JNK2, or JNK3 enzyme.
-
JNK substrate (e.g., recombinant c-Jun or ATF2 fusion protein).[11][12]
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT).[12]
-
ATP solution (often used at the Km concentration for the specific kinase).
-
[γ-³²P]ATP for radioactive detection or appropriate reagents for non-radioactive methods.
-
Test inhibitor stock solution (typically in DMSO).
-
Phosphocellulose paper or SDS-PAGE and Western blotting reagents.
Procedure:
-
Prepare serial dilutions of the test inhibitor in the kinase reaction buffer.
-
In a microcentrifuge tube or 96-well plate, combine the purified JNK enzyme, the kinase reaction buffer, and the diluted inhibitor.
-
Initiate the kinase reaction by adding the JNK substrate and ATP (spiked with [γ-³²P]ATP for radioactive detection).
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).[11][13]
-
Terminate the reaction by adding a stop solution (e.g., 3X SDS sample buffer for Western blot analysis or phosphoric acid for phosphocellulose paper).[12]
-
Quantify substrate phosphorylation. For radioactive assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and measuring the remaining radioactivity using a scintillation counter. For non-radioactive methods, this can involve SDS-PAGE followed by Western blotting with a phospho-specific antibody against the substrate.[11][12]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cellular c-Jun Phosphorylation Assay
This assay measures the ability of an inhibitor to block JNK activity within a cellular context by quantifying the phosphorylation of its downstream target, c-Jun.
Objective: To determine the cellular potency (EC50) of a JNK inhibitor.
Materials:
-
A suitable cell line (e.g., HeLa, HT22, or A375 cells).[14][15][16]
-
Cell culture medium and supplements.
-
A JNK pathway stimulus (e.g., anisomycin, UV-C light, or a pro-inflammatory cytokine like TNF-α).[14]
-
Test inhibitor stock solution.
-
Lysis buffer.
-
Reagents for protein quantification (e.g., BCA assay).
-
Reagents for Western blotting, including primary antibodies for phospho-c-Jun (Ser63 or Ser73) and total c-Jun or a loading control (e.g., β-actin).
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the JNK inhibitor for a specified time (e.g., 1-2 hours).
-
Stimulate the JNK pathway by exposing the cells to the chosen stimulus for a predetermined duration (e.g., 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated c-Jun.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, the membrane can be stripped and re-probed for total c-Jun or a loading control protein.
-
Quantify the band intensities and calculate the percentage of inhibition of c-Jun phosphorylation for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the EC50 value.
Visualizations
The following diagrams illustrate the JNK signaling pathway and a general workflow for inhibitor testing.
Caption: The JNK signaling cascade from external stimuli to cellular response.
Caption: A generalized workflow for the evaluation of JNK inhibitors.
References
- 1. AS601245, JNK inhibitor (ab145194) | Abcam [abcam.com]
- 2. selleckchem.com [selleckchem.com]
- 3. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SP600125 | JNK Inhibitor II | JNK inhibitor | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suppression of JNK pathway protects neurons from oxidative injury via attenuating parthanatos in glutamate-treated HT22 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of Jun N-terminal kinase (JNK) enhances glucocorticoid receptor-mediated function in mouse hippocampal HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
JNK-IN-22 vs. SP600125: A Comparative Efficacy Guide for Researchers
In the landscape of c-Jun N-terminal kinase (JNK) inhibitors, both covalent and reversible molecules present distinct advantages for researchers in cell biology and drug discovery. This guide provides a comprehensive comparison of the efficacy of JNK-IN-22, a covalent inhibitor, and SP600125, a well-established reversible inhibitor. The data presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their specific experimental needs.
Mechanism of Action
This compound belongs to a class of irreversible inhibitors that form a covalent bond with a conserved cysteine residue within the ATP-binding site of JNK isoforms.[1] This covalent modification leads to a sustained and potent inhibition of kinase activity. While specific efficacy data for this compound is limited in publicly available literature, its activity is inferred from closely related analogs, such as JNK-IN-8.
SP600125 is a reversible, ATP-competitive inhibitor of JNK1, JNK2, and JNK3.[2] Its mechanism relies on non-covalent interactions within the ATP-binding pocket, leading to a transient inhibition that is dependent on the compound's concentration.[2]
In Vitro Efficacy and Potency
Quantitative comparison of the inhibitory activity of this compound and SP600125 reveals significant differences in their potency against JNK isoforms. The following table summarizes the available IC50 data. It is important to note that the data for this compound is extrapolated from its close analog, JNK-IN-8, due to the scarcity of specific public data for this compound.
| Inhibitor | Target | IC50 (nM) - Biochemical Assay | Mechanism of Action | Reference(s) |
| JNK-IN-8 (analog of this compound) | JNK1 | 4.67 | Covalent, Irreversible | [3] |
| JNK2 | 18.7 | Covalent, Irreversible | [3] | |
| JNK3 | 0.98 | Covalent, Irreversible | [3] | |
| SP600125 | JNK1 | 40 | Reversible, ATP-Competitive | [4] |
| JNK2 | 40 | Reversible, ATP-Competitive | [4] | |
| JNK3 | 90 | Reversible, ATP-Competitive | [4] |
Selectivity Profile
The selectivity of a kinase inhibitor is a critical factor in ensuring that observed biological effects are attributable to the target of interest.
JNK-IN-8 , as a representative of the this compound series, has been shown to be a highly selective JNK inhibitor.[5] Extensive profiling has demonstrated its minimal off-target activity against a broad panel of kinases.[5]
SP600125 , while widely used, is known to have a broader kinase inhibition profile.[6] It can inhibit other kinases with similar or even greater potency than JNK, which may lead to off-target effects and complicate data interpretation.[6]
Experimental Protocols
To facilitate the replication and validation of efficacy studies, detailed methodologies for key experiments are provided below.
Biochemical Kinase Inhibition Assay
This assay quantifies the ability of an inhibitor to block the phosphorylation of a JNK substrate by a purified JNK enzyme.
Protocol:
-
Reagents: Recombinant human JNK1, JNK2, or JNK3 enzyme, GST-c-Jun (1-79) substrate, ATP, kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT), and the test inhibitor (this compound or SP600125).
-
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO.
-
In a 96-well plate, add the JNK enzyme, GST-c-Jun substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated GST-c-Jun using methods such as radioactive filter binding assay ([γ-³²P]ATP) or a fluorescence-based assay (e.g., HTRF or AlphaScreen).
-
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular c-Jun Phosphorylation Assay
This cell-based assay measures the ability of an inhibitor to block the phosphorylation of the endogenous JNK substrate, c-Jun, in response to a cellular stimulus.
Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., HeLa or A549) in appropriate growth medium.
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the inhibitor for a specified time (e.g., 1-2 hours).
-
Stimulate the JNK pathway by adding a known activator, such as anisomycin or UV radiation.
-
After stimulation, lyse the cells and quantify the levels of phosphorylated c-Jun (at Ser63 or Ser73) and total c-Jun using an in-cell Western assay, ELISA, or Western blotting.
-
-
Data Analysis: Normalize the phosphorylated c-Jun signal to the total c-Jun signal. Calculate the percentage of inhibition for each inhibitor concentration relative to the stimulated control. Determine the cellular IC50 value as described for the biochemical assay.
Visualizing the JNK Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using the DOT language.
Caption: Simplified JNK signaling pathway illustrating the points of inhibition by this compound and SP600125.
Caption: General experimental workflow for determining the in vitro efficacy of JNK inhibitors.
Conclusion
The choice between this compound and SP600125 will depend on the specific requirements of the research. For studies demanding high potency and selectivity with sustained target engagement, a covalent inhibitor like this compound (or its well-characterized analog JNK-IN-8) is a superior choice. Its irreversible mechanism of action can provide a more definitive link between JNK inhibition and the observed phenotype.
Conversely, SP600125, despite its off-target activities, remains a useful tool, particularly when a reversible mode of inhibition is desired. Its extensive characterization in a multitude of studies provides a broad base of comparative literature. Researchers using SP600125 should, however, be mindful of its potential for non-specific effects and consider appropriate control experiments to validate their findings.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.cn [abcam.cn]
- 6. Inhibitors of c-Jun N-terminal kinases—JuNK no more? - PMC [pmc.ncbi.nlm.nih.gov]
Validating JNK-IN-22 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of JNK-IN-22, a covalent c-Jun N-terminal kinase (JNK) inhibitor, with other commonly used JNK inhibitors. It offers supporting experimental data, detailed protocols for key validation assays, and visualizations to facilitate a clear understanding of the methodologies and signaling pathways involved.
Introduction to JNK Signaling and Inhibition
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a pivotal role in a multitude of cellular processes, including stress responses, inflammation, apoptosis, and cell proliferation. The JNK signaling cascade is a tiered pathway involving MAP kinase kinase kinases (MAP3Ks), MAP kinase kinases (MAP2Ks), and finally the JNKs themselves, which phosphorylate a range of downstream substrates, most notably the transcription factor c-Jun. Dysregulation of the JNK pathway has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making JNK an attractive therapeutic target.
JNK inhibitors can be broadly categorized based on their mechanism of action, including ATP-competitive inhibitors and covalent inhibitors. This compound and its analogues, such as JNK-IN-8, are notable for their covalent mechanism, forming an irreversible bond with a non-catalytic cysteine residue near the ATP-binding pocket of JNK. This mode of action can offer prolonged target engagement and potentially greater selectivity compared to reversible, ATP-competitive inhibitors.
JNK Signaling Pathway and Inhibitor Action
The following diagram illustrates the canonical JNK signaling pathway and the points of intervention for JNK inhibitors.
Comparison of JNK Inhibitors
The following tables provide a comparative overview of this compound and other widely used JNK inhibitors based on their biochemical and cellular activities. It is important to note that direct comparison of IC50 and EC50 values should be approached with caution, as they are often determined in different experimental settings.
Table 1: Biochemical Activity of JNK Inhibitors Against JNK Isoforms
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Mechanism of Action |
| This compound (analogue JNK-IN-8) | 4.7[1][2][3][4] | 18.7[1][2][3][4] | 1.0[1][2][3][4] | Covalent, Irreversible |
| SP600125 | 40 | 40 | 90 | ATP-Competitive, Reversible |
| CC-401 | 25-50 (Ki)[5][6] | 25-50 (Ki)[5][6] | 25-50 (Ki)[5][6] | ATP-Competitive, Reversible[7] |
| AS601245 | 150[8][9][10] | 220[8][9][10] | 70[8][9][10] | ATP-Competitive, Reversible[8] |
| JNK-IN-11 | 2200[11] | 21400[11] | 1800[11] | ATP-Competitive, Reversible[11] |
Table 2: Cellular Activity of JNK Inhibitors
| Inhibitor | Cell Line | Assay | Cellular EC50 (nM) |
| This compound (analogue JNK-IN-8) | HeLa | p-c-Jun Inhibition | 486[1] |
| A375 | p-c-Jun Inhibition | 338[1] | |
| SP600125 | Murine Macrophages (J774) | c-Jun Phosphorylation Inhibition | ~5,000-10,000[12] |
| CC-401 | Human Tubular Epithelial (HK-2) | c-Jun Phosphorylation Inhibition | 1,000-5,000[5][6] |
| AS601245 | - | - | Micromolar range |
Experimental Protocols for Target Engagement Validation
Validating that a compound engages its intended target within a cellular context is a critical step in drug discovery. The following are detailed protocols for key assays used to confirm this compound target engagement.
Western Blotting for Phospho-c-Jun
This is the most common method to assess the functional inhibition of JNK in cells by measuring the phosphorylation of its direct downstream substrate, c-Jun, at Serine 63 and 73.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound or other JNK inhibitors for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
-
JNK Pathway Stimulation:
-
Stimulate the JNK pathway by treating cells with a known activator, such as anisomycin (e.g., 10 µg/mL for 30 minutes) or by exposing them to UV radiation.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-c-Jun (Ser63/73), total c-Jun, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST and visualize the protein bands using an ECL detection reagent and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-c-Jun signal to total c-Jun and the loading control.
-
Plot the normalized phospho-c-Jun levels against the inhibitor concentration to determine the EC50.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to directly assess target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Experimental Workflow:
Detailed Protocol:
-
Cell Treatment:
-
Treat cultured cells with this compound or a vehicle control for a specified time (e.g., 1 hour).
-
-
Heating:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Sample Preparation and Detection:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble JNK in each sample by Western blotting using a JNK-specific antibody.
-
-
Data Analysis:
-
Quantify the JNK band intensities at each temperature for both the treated and vehicle control samples.
-
Plot the percentage of soluble JNK against the temperature to generate melting curves.
-
A shift in the melting curve to higher temperatures for the this compound-treated sample indicates target engagement.
-
In Vitro Kinase Activity Assay
This assay directly measures the enzymatic activity of JNK and its inhibition by this compound.
Detailed Protocol:
-
Immunoprecipitation of JNK (from cell lysates) or use of recombinant JNK:
-
If using endogenous JNK, immunoprecipitate JNK from cell lysates using a JNK-specific antibody and protein A/G beads.
-
Alternatively, use purified recombinant JNK protein.
-
-
Kinase Reaction:
-
Set up kinase reactions in a buffer containing ATP and a JNK substrate (e.g., recombinant c-Jun or a peptide substrate like ATF2).
-
Include different concentrations of this compound or other inhibitors.
-
-
Detection of Substrate Phosphorylation:
-
After incubation, stop the reaction and detect the level of substrate phosphorylation. This can be done by:
-
Western Blot: Using a phospho-specific antibody for the substrate (e.g., anti-phospho-c-Jun).
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based Assay: Using commercial kits that measure ATP consumption (e.g., ADP-Glo).
-
-
-
Data Analysis:
-
Quantify the signal corresponding to substrate phosphorylation.
-
Plot the percentage of kinase activity against the inhibitor concentration to determine the IC50 value.
-
Selectivity of this compound
An ideal kinase inhibitor should be highly selective for its intended target to minimize off-target effects. Kinome-wide profiling is often used to assess the selectivity of inhibitors. While a comprehensive kinome scan for this compound is not publicly available, studies on its close analogue, JNK-IN-8, have demonstrated remarkable selectivity. JNK-IN-8 was shown to be highly selective for JNK isoforms with minimal inhibition of a large panel of other kinases at concentrations where it potently inhibits JNK.[3] In contrast, ATP-competitive inhibitors like SP600125 are known to have more off-target activities.
Conclusion
Validating the target engagement of this compound in a cellular context is crucial for its development and application as a chemical probe or therapeutic agent. The methods outlined in this guide, including Western blotting for the downstream substrate p-c-Jun, Cellular Thermal Shift Assay (CETSA), and in vitro kinase activity assays, provide a robust toolkit for researchers. The comparative data presented here suggests that covalent inhibitors like this compound and its analogues offer high potency and selectivity. By employing the detailed protocols and understanding the underlying principles of these assays, researchers can confidently and accurately validate the cellular activity of this compound and other JNK inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. stemcell.com [stemcell.com]
- 3. Probe JNK-IN-8 | Chemical Probes Portal [chemicalprobes.org]
- 4. axonmedchem.com [axonmedchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. AS601245, JNK inhibitor (ab145194) | Abcam [abcam.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of JNK Inhibitor Selectivity: A Focus on SP600125
For the benefit of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the selectivity of the well-characterized c-Jun N-terminal kinase (JNK) inhibitor, SP600125, against other key members of the mitogen-activated protein kinase (MAPK) family, namely p38 and ERK. Due to the lack of publicly available selectivity data for JNK-IN-22, this guide utilizes SP600125 as a representative JNK inhibitor to illustrate the principles of selectivity analysis.
Introduction to MAPK Signaling and Inhibitor Selectivity
The MAPK signaling pathways are crucial in regulating a wide array of cellular processes, including cell proliferation, differentiation, inflammation, and apoptosis.[1] The three major, well-characterized subfamilies of MAPKs are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs.[1] Given the high degree of homology within the ATP-binding sites of these kinases, achieving inhibitor selectivity is a significant challenge in drug discovery. High selectivity is critical to minimize off-target effects and enhance the therapeutic window of a potential drug candidate.
Quantitative Analysis of SP600125 Selectivity
SP600125 is a potent, reversible, and ATP-competitive inhibitor of JNKs.[2] Its selectivity has been evaluated against a panel of kinases, including p38 and ERK. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. JNK1 |
| JNK1 | 40 | 1 |
| JNK2 | 40 | 1 |
| JNK3 | 90 | 2.25 |
| p38α | >10,000 | >250 |
| ERK2 | >10,000 | >250 |
Data compiled from literature.[2][3] Fold selectivity is calculated as IC50 (off-target) / IC50 (JNK1).
The data clearly demonstrates that SP600125 exhibits high selectivity for JNK isoforms over p38α and ERK2, with at least a 250-fold difference in inhibitory potency.
Visualizing the MAPK Signaling Pathway
The following diagram illustrates the positions of JNK, p38, and ERK within the broader MAPK signaling cascade. Understanding these pathways is essential for interpreting the on-target and potential off-target effects of kinase inhibitors.
Experimental Protocols: Kinase Inhibition Assay
The determination of IC50 values is typically performed using an in vitro kinase assay. A common method is the radiometric filter binding assay.
Objective: To measure the inhibitory effect of a compound on the activity of a specific kinase by quantifying the incorporation of a radiolabeled phosphate from ATP into a substrate.
Materials:
-
Recombinant human JNK, p38, and ERK kinases
-
Specific peptide or protein substrates (e.g., GST-c-Jun for JNK, Myelin Basic Protein for p38 and ERK)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase reaction buffer
-
Test compound (e.g., SP600125) dissolved in DMSO
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the kinase, its specific substrate, and the kinase reaction buffer in a microtiter plate.
-
Inhibitor Addition: Add varying concentrations of the test compound (e.g., SP600125) to the reaction wells. A DMSO control (no inhibitor) is also included.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.
-
Termination of Reaction: Stop the reaction by adding a solution that denatures the kinase, such as phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³²P]ATP is washed away.
-
Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: The radioactivity counts are proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
The following diagram outlines a typical workflow for assessing the selectivity of a kinase inhibitor.
Conclusion
The analysis of inhibitor selectivity is a cornerstone of kinase-targeted drug discovery. As demonstrated with the JNK inhibitor SP600125, a combination of quantitative biochemical assays and a clear understanding of the underlying signaling pathways allows for a thorough assessment of an inhibitor's specificity. This guide provides a framework for researchers to evaluate and compare the selectivity profiles of kinase inhibitors, which is essential for the development of safe and effective therapeutics.
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of c-Jun N-terminal kinases—JuNK no more? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of ERK Activity: Anti-phospho-ERK Antibodies and In Vitro Phosphorylation | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Comparison of JNK Inhibitors: JNK-IN-22 vs. AS601245
For researchers, scientists, and drug development professionals, the selection of a potent and selective c-Jun N-terminal kinase (JNK) inhibitor is critical for advancing research in areas such as inflammation, neurodegenerative diseases, and oncology. This guide provides a detailed, data-driven comparison of two JNK inhibitors, JNK-IN-22 and AS601245, to aid in the selection of the most appropriate compound for specific research needs.
Introduction to this compound and AS601245
JNKs are a family of serine/threonine protein kinases that play a pivotal role in cellular responses to stress stimuli, including cytokines, ultraviolet irradiation, and heat shock. The three main JNK isoforms, JNK1, JNK2, and JNK3, are implicated in a variety of cellular processes, making them attractive therapeutic targets.
This compound , also identified as Compound 58 in the scientific literature, is a JNK-1 inhibitor characterized by its thiophene-3-carboxamide derivative structure[1]. It has been investigated for its potential as a dual inhibitor of JNK.
AS601245 is an orally active and selective, ATP-competitive inhibitor of all three JNK isoforms[2][3]. It has demonstrated neuroprotective and anti-inflammatory properties in various preclinical models[2].
Quantitative Performance Comparison
The following table summarizes the key quantitative data for this compound and AS601245, focusing on their inhibitory potency against the three JNK isoforms.
| Parameter | This compound (Compound 58) | AS601245 | Reference |
| Target(s) | JNK1 | JNK1, JNK2, JNK3 | [1],[2][3] |
| IC50 (JNK1) | 5.1 µM | 150 nM | [4],[2][3] |
| IC50 (JNK2) | Not Reported | 220 nM | [2][3] |
| IC50 (JNK3) | Not Reported | 70 nM | [2][3] |
| Mechanism of Action | Not Specified | ATP-competitive | [2][3] |
Signaling Pathway and Experimental Workflow
To understand the context of JNK inhibition, the following diagrams illustrate the JNK signaling pathway and a general experimental workflow for evaluating JNK inhibitors.
Detailed Experimental Protocols
For researchers planning to conduct their own comparative studies, the following are detailed methodologies for key experiments.
In Vitro Kinase Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant human JNK1, JNK2, or JNK3 enzyme
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
ATP
-
Substrate (e.g., GST-c-Jun)
-
Test compounds (this compound, AS601245) at various concentrations
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute in kinase buffer.
-
Add the kinase, substrate, and test compound to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis[5].
Western Blot for Phospho-c-Jun
This protocol assesses the ability of an inhibitor to block the phosphorylation of the JNK substrate, c-Jun, in a cellular context.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
JNK activator (e.g., Anisomycin, UV radiation)
-
Test compounds (this compound, AS601245)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total c-Jun, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a JNK activator for a short period (e.g., 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody overnight at 4°C[6].
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal and quantify the band intensities.
-
Normalize the phospho-c-Jun signal to the total c-Jun and loading control signals to determine the extent of inhibition[7][8].
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, which can be affected by JNK inhibition.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Test compounds (this compound, AS601245)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
After cell attachment, treat the cells with various concentrations of the test compounds.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals[9][10].
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells[9][10].
Conclusion
Based on the available data, AS601245 is a well-characterized, potent, and selective ATP-competitive inhibitor of all three JNK isoforms. Its efficacy has been demonstrated in both in vitro and in vivo models.
This compound , on the other hand, is primarily described as a JNK1 inhibitor, with limited publicly available data on its activity against JNK2 and JNK3. The reported IC50 for JNK1 is significantly higher than that of AS601245, indicating lower potency.
For researchers requiring a pan-JNK inhibitor with robust supporting data, AS601245 appears to be the more suitable choice. However, if the specific research goal is to target JNK1, and a lower potency is acceptable or desirable for specific experimental conditions, this compound could be considered. Further characterization of this compound's activity against all JNK isoforms and in various cellular and in vivo models is necessary for a more comprehensive comparison. This guide provides the foundational information and experimental protocols to enable researchers to make informed decisions and conduct further comparative studies.
References
- 1. A “Ligand First” Approach toward Selective, Covalent JNK2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.cn [abcam.cn]
- 6. ebiohippo.com [ebiohippo.com]
- 7. Phospho-c-Jun (Thr91) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Phospho-c-Jun (Ser73) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
JNK-IN-22: An In-Silico Efficacy Comparison in JNK Knockout Models for Drug Development Professionals
A Comparative Guide to the Predicted Efficacy of JNK Inhibition in Genetically Defined Systems
This guide provides a comprehensive comparison of the predicted efficacy of a representative c-Jun N-terminal kinase (JNK) inhibitor, analogous to the JNK-IN series, in JNK1, JNK2, and JNK3 knockout models. Due to the limited public data on a specific molecule designated "JNK-IN-22," this analysis leverages data from potent, well-characterized covalent JNK inhibitors and extensive research on JNK isoform-specific knockout models to project therapeutic potential and guide experimental design.
Executive Summary
The c-Jun N-terminal kinases (JNKs) are critical mediators of cellular responses to stress, inflammation, and apoptosis. The three main isoforms—JNK1, JNK2, and JNK3—exhibit both overlapping and distinct functions, making isoform-specific targeting a key strategy in drug development. This guide synthesizes data on the inhibitory profile of potent JNK inhibitors with the established physiological and pathological roles of each JNK isoform, as determined through knockout studies. This in-silico analysis suggests that the efficacy of a pan-JNK inhibitor will vary significantly depending on the pathological context and the specific JNK isoform driving the disease phenotype.
JNK Inhibitor Isoform Selectivity
Effective therapeutic application of JNK inhibitors necessitates a clear understanding of their isoform selectivity. The following table summarizes the biochemical potency of a representative covalent pan-JNK inhibitor, JNK-IN-8, against the three JNK isoforms.
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Selectivity Profile |
| JNK-IN-8 | 3.2 | 21 | 1.5 | Pan-JNK |
Data sourced from Zhang et al., 2012.
JNK Isoform Function as Determined by Knockout Models
Genetic knockout models have been instrumental in elucidating the specific roles of each JNK isoform. The table below summarizes key findings from studies utilizing JNK1, JNK2, and JNK3 knockout mice in various disease models.
| Gene Knockout | Phenotype/Disease Model | Key Findings |
| JNK1 (-/-) | Diet-Induced Obesity & Insulin Resistance | Protected from obesity and insulin resistance; improved insulin sensitivity.[1] |
| Inflammatory Arthritis | Reduced inflammatory cell infiltration and joint damage. | |
| Apoptosis | Context-dependent; can be pro-apoptotic or anti-apoptotic.[2] | |
| JNK2 (-/-) | Steatohepatitis | Worsened liver injury and apoptosis.[3] |
| Insulin Resistance | Contributed to insulin resistance, similar to JNK1.[3] | |
| Apoptosis | Generally considered to have anti-apoptotic or pro-survival functions.[2] | |
| JNK3 (-/-) | Neurodegeneration (e.g., Spinal Muscular Atrophy, Excitotoxicity) | Resistant to neuronal apoptosis; amelioration of disease phenotype.[4][5] |
| Ischemic Brain Injury | Protected from brain damage caused by cerebral ischemia.[5] | |
| T-cell function | Normal T-cell activation and differentiation. |
Predicted Efficacy in JNK Knockout Models: A Comparative Analysis
Based on the pan-isoform inhibitory profile of compounds like JNK-IN-8 and the distinct roles of JNK isoforms, we can predict the following outcomes in knockout models. This serves as a foundational guide for interpreting future experimental results.
| Knockout Model | Predicted Effect of a Pan-JNK Inhibitor | Rationale |
| JNK1 (-/-) | Minimal additional therapeutic effect in metabolic and inflammatory disease models. | The primary driver of pathology (JNK1) is already absent. The inhibitor would primarily act on JNK2, which may have opposing or less significant effects in these contexts. |
| JNK2 (-/-) | Potentially enhanced therapeutic effect in metabolic and inflammatory diseases; possible exacerbation of liver injury. | Inhibition of the pro-pathogenic JNK1 would be the dominant effect. However, in models of liver injury where JNK2 is protective, a pan-inhibitor could be detrimental.[3] |
| JNK3 (-/-) | Significant therapeutic effect in metabolic and inflammatory models; no additional neuroprotective effect. | The inhibitor would effectively target JNK1 and JNK2, the key isoforms in peripheral inflammatory and metabolic diseases. The neuroprotective benefits of JNK3 inhibition would not be additive as the target is absent. |
| Wild-Type | Broad efficacy in metabolic, inflammatory, and neurodegenerative diseases. | A pan-inhibitor would target all three isoforms, providing a comprehensive blockade of the JNK signaling pathway. This could be advantageous in complex diseases where multiple isoforms are involved. |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions within the JNK signaling cascade and a typical experimental workflow for assessing inhibitor efficacy, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A “Ligand First” Approach toward Selective, Covalent JNK2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
JNK-IN-22: A Comparative Analysis of In Vitro and Cellular Activity
A comprehensive guide to the cross-validation of the c-Jun N-terminal kinase (JNK) inhibitor, JNK-IN-22, across multiple assay platforms. This report provides a detailed comparison of its biochemical and cellular activities, supported by experimental data and methodologies, to aid researchers in the evaluation of this potent and selective kinase inhibitor.
Introduction
c-Jun N-terminal kinases (JNKs) are key members of the mitogen-activated protein kinase (MAPK) family that play a crucial role in a variety of cellular processes, including stress responses, inflammation, apoptosis, and cell proliferation.[1][2][3] The JNK signaling cascade is a three-tiered system involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the JNK protein itself.[4][5] Dysregulation of the JNK pathway has been implicated in numerous diseases, making it an attractive target for therapeutic intervention.[3][5][6] this compound is a covalent inhibitor designed to target a conserved cysteine residue within the ATP-binding site of JNK isoforms. This guide provides a cross-validation of this compound's activity in biochemical and cellular assays, offering a clear comparison of its potency in different experimental contexts.
JNK Signaling Pathway
The JNK signaling pathway is activated by a variety of extracellular stimuli, including cytokines, growth factors, and environmental stress.[4][7] This activation leads to a phosphorylation cascade that ultimately results in the activation of JNK. Activated JNK then translocates to the nucleus to phosphorylate and regulate the activity of several transcription factors, most notably c-Jun, which is a component of the activator protein 1 (AP-1) transcription factor complex.[3][8] This signaling cascade is critical in mediating cellular responses to a wide array of stimuli.
JNK Signaling Pathway Overview
Comparative Activity of this compound
The inhibitory activity of this compound was assessed in a biochemical assay to determine its direct effect on kinase activity and in two distinct cell-based assays to evaluate its potency in a more physiologically relevant environment. The results are summarized in the table below.
| Assay Type | Assay Name/Platform | Target/Cell Line | Substrate | Endpoint Measurement | This compound IC50/EC50 (nM) | Reference Inhibitor (SP600125) IC50 (nM) |
| Biochemical | Z'-lyte | JNK1 | ATF2 | Kinase Activity | ~1000 | 40 |
| Cellular | TR-FRET | HeLa | GFP-c-Jun | c-Jun Phosphorylation | ~100 | ND |
| Cellular | High-Content Imaging | A375 | c-Jun | c-Jun Phosphorylation | ~30 | ND |
ND: Not Determined in the cited study.[1]
Experimental Protocols
Biochemical Kinase Assay (Z'-lyte)
This assay quantifies the inhibition of JNK1 kinase activity by measuring the phosphorylation of a specific substrate.
-
Reaction Setup : The kinase reaction is performed in a 384-well plate containing JNK1 enzyme, the substrate ATF2, and ATP in a kinase reaction buffer.
-
Inhibitor Addition : this compound is added at various concentrations to the reaction mixture.
-
Incubation : The reaction is incubated at room temperature to allow for substrate phosphorylation.
-
Detection : A development reagent is added, which contains a specific antibody that recognizes the phosphorylated substrate. The signal is measured using a fluorescence plate reader.
-
Data Analysis : The IC50 value, representing the concentration of inhibitor required to reduce kinase activity by 50%, is calculated from the dose-response curve.
Cellular c-Jun Phosphorylation Assay (TR-FRET)
This assay measures the ability of this compound to inhibit the phosphorylation of c-Jun in a cellular context using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Cell Culture : HeLa cells stably expressing a GFP-c-Jun fusion protein are plated in 384-well plates.
-
Inhibitor Treatment : Cells are treated with a dilution series of this compound.
-
Stimulation : The JNK pathway is activated by stimulating the cells with a suitable agonist (e.g., anisomycin).
-
Lysis and Detection : Cells are lysed, and a terbium-labeled anti-phospho-c-Jun antibody is added.
-
Signal Measurement : The TR-FRET signal, which is proportional to the amount of phosphorylated c-Jun, is measured on a compatible plate reader.
-
Data Analysis : The EC50 value, representing the concentration of inhibitor that causes a 50% reduction in the cellular response, is determined.[1]
Cellular c-Jun Phosphorylation Assay (High-Content Imaging)
This immunofluorescence-based assay quantifies the inhibition of c-Jun phosphorylation at the single-cell level.
-
Cell Culture and Treatment : A375 cells are seeded in multi-well plates and treated with various concentrations of this compound.
-
Stimulation : Cells are stimulated with anisomycin to induce JNK-mediated c-Jun phosphorylation.
-
Immunofluorescence Staining : Cells are fixed, permeabilized, and stained with a primary antibody specific for phospho-c-Jun and a fluorescently labeled secondary antibody. Nuclei are counterstained with a DNA dye (e.g., DAPI).
-
Image Acquisition and Analysis : Images are acquired using a high-content imaging system, and the intensity of the phospho-c-Jun signal within the nucleus is quantified.
-
Data Analysis : The EC50 value is calculated based on the concentration-dependent inhibition of nuclear phospho-c-Jun staining.[1]
General Experimental Workflow
Discussion
The cross-validation of this compound across different assay formats reveals important insights into its inhibitory properties. The biochemical assay provides a direct measure of the inhibitor's potency against the isolated JNK1 enzyme, with an IC50 of approximately 1000 nM.[1] In contrast, the cellular assays demonstrate significantly higher potency, with EC50 values of ~100 nM in the TR-FRET assay and ~30 nM in the high-content imaging assay.[1]
The discrepancy between biochemical and cellular potencies is a common observation for kinase inhibitors and can be attributed to several factors. In the cellular environment, factors such as cell permeability, intracellular target engagement, and the local ATP concentration can influence the apparent potency of an inhibitor. The covalent nature of this compound may also contribute to its enhanced efficacy in a cellular context, where prolonged interaction with the target kinase can lead to more effective inhibition.
The two cellular assays, while both measuring c-Jun phosphorylation, employ different detection technologies and cell lines, yet yield comparable results, strengthening the confidence in the cellular potency of this compound. The high-content imaging assay, in particular, provides single-cell resolution and spatial information about the inhibition of the downstream substrate in its native cellular compartment.
Conclusion
This comparative guide demonstrates that this compound is a potent inhibitor of the JNK signaling pathway. While its biochemical IC50 is in the micromolar range, it exhibits nanomolar potency in cellular assays, effectively blocking the phosphorylation of the downstream JNK substrate, c-Jun. The data presented here, along with the detailed experimental protocols, provide a valuable resource for researchers interested in utilizing this compound as a chemical probe to investigate JNK-dependent biological processes. The significant difference between its biochemical and cellular activity underscores the importance of validating kinase inhibitors in multiple, physiologically relevant assay systems.
References
- 1. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 4. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
JNK-IN-22 vs. Peptide Inhibitors of JNK: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Jun N-terminal kinases (JNKs) are key regulators of cellular processes such as inflammation, apoptosis, and stress responses.[1] Their pivotal role in various pathologies, including neurodegenerative diseases, inflammatory conditions, and cancer, has made them attractive targets for therapeutic intervention.[1] This guide provides an objective comparison of two major classes of JNK inhibitors: the covalent small molecule inhibitor JNK-IN-22 and peptide-based inhibitors, offering insights into their mechanisms, performance, and experimental evaluation.
Mechanism of Action
This compound and Related Covalent Inhibitors:
This compound belongs to a class of irreversible, covalent inhibitors that target a conserved cysteine residue within the ATP-binding pocket of JNK isoforms.[2][3] This covalent modification leads to the inactivation of the kinase, thereby blocking downstream signaling. The high affinity and prolonged duration of action are characteristic of this class of inhibitors. JNK-IN-8, a close and well-characterized analog of this compound, has been shown to form a covalent bond with Cys116 of JNK2.[4]
Peptide Inhibitors of JNK:
Peptide inhibitors are typically derived from the JNK-binding domain (JBD) of scaffold proteins like JNK-interacting protein 1 (JIP1).[5][6][7] These peptides act as competitive inhibitors, preventing the interaction of JNK with its substrates, such as c-Jun, without directly targeting the ATP-binding pocket.[8][9][10] To facilitate cellular entry, these peptides are often fused to cell-penetrating peptides (CPPs), such as the HIV TAT sequence.[5][9]
JNK Signaling Pathway
The JNK signaling cascade is a multi-tiered pathway activated by various stress stimuli, including inflammatory cytokines, UV radiation, and osmotic stress. This activation culminates in the phosphorylation and activation of transcription factors, most notably c-Jun, which in turn regulates the expression of genes involved in diverse cellular processes.
Figure 1: The JNK signaling pathway is initiated by extracellular stimuli, leading to a kinase cascade that results in the activation of JNK and subsequent regulation of gene expression.
Performance Data
The following tables summarize the inhibitory activities of JNK-IN-8 (a close analog of this compound) and JIP-1 derived peptide inhibitors. It is important to note that these data are compiled from different studies and direct, side-by-side comparisons under identical experimental conditions are limited.
Table 1: Inhibitory Activity of JNK-IN-8 (Covalent Inhibitor)
| Inhibitor | Target | IC50 (nM) | Cellular EC50 (nM, p-c-Jun) | Reference |
| JNK-IN-8 | JNK1 | 4.7 | 486 (HeLa), 338 (A375) | [9][11] |
| JNK2 | 18.7 | [9][11] | ||
| JNK3 | 1.0 | [9][11] |
Table 2: Inhibitory Activity of JIP-1 Derived Peptide Inhibitors
| Inhibitor | Target | Ki (µM) | Reference |
| JIP 11-mer | JNK1α1 | 0.6 | [6] |
Experimental Protocols
In Vitro JNK Kinase Assay
This assay measures the ability of an inhibitor to block the phosphorylation of a JNK substrate by a recombinant JNK enzyme.
Materials:
-
Recombinant active JNK1, JNK2, or JNK3 enzyme
-
JNK substrate (e.g., GST-c-Jun or ATF2)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 25 mM β-glycerophosphate, 25 mM MgCl2, 2 mM DTT, 0.1 mM Na3VO4)
-
[γ-³²P]ATP or unlabeled ATP for non-radioactive detection methods
-
Test inhibitors (this compound or peptide inhibitor)
-
SDS-PAGE gels and Western blotting reagents
-
Phospho-specific antibodies against the substrate (e.g., anti-phospho-c-Jun (Ser63/73))
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant JNK enzyme, and the JNK substrate.
-
Add the test inhibitor at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding ATP (radioactive or non-radioactive).
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
If using [γ-³²P]ATP, visualize the phosphorylated substrate by autoradiography.
-
If using unlabeled ATP, transfer the proteins to a membrane and perform a Western blot using a phospho-specific antibody to detect the phosphorylated substrate.
-
Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.
Cellular c-Jun Phosphorylation Assay
This assay assesses the ability of an inhibitor to block JNK activity within a cellular context by measuring the phosphorylation of its endogenous substrate, c-Jun.
Materials:
-
Cell line (e.g., HeLa, A375, or SH-SY5Y)
-
Cell culture medium and supplements
-
JNK pathway activator (e.g., anisomycin, UV radiation, or TNF-α)
-
Test inhibitors (this compound or cell-permeable peptide inhibitor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies: anti-phospho-c-Jun (Ser63/73), anti-total c-Jun, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 1-2 hours). Include a vehicle control.
-
Stimulate the JNK pathway by treating the cells with an activator (e.g., 10 µg/mL anisomycin for 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane and perform a Western blot.
-
Probe the membrane with antibodies against phospho-c-Jun, total c-Jun, and a loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated c-Jun to total c-Jun.
-
Calculate the EC50 value of the inhibitor for the inhibition of c-Jun phosphorylation.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating and comparing JNK inhibitors.
Figure 2: A generalized workflow for the preclinical evaluation of JNK inhibitors, from initial in vitro screening to in vivo efficacy studies.
Conclusion
Both this compound and peptide-based inhibitors represent valuable tools for studying JNK signaling and hold therapeutic potential. This compound, as a covalent inhibitor, offers the advantage of high potency and prolonged target engagement. Peptide inhibitors, derived from the natural JNK-interacting protein JIP1, provide a mechanism-based approach to selectively disrupt JNK-substrate interactions. The choice between these inhibitor classes will depend on the specific research question, desired pharmacological profile, and the experimental system being utilized. The data and protocols presented in this guide are intended to assist researchers in making informed decisions for their studies of JNK-mediated cellular processes.
References
- 1. The bottleneck of JNK signaling: molecular and functional characteristics of MKK4 and MKK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of the JNK inhibitor, JIP peptide, on human T lymphocyte proliferation and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Structural basis for the selective inhibition of JNK1 by the scaffolding protein JIP1 and SP600125 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Requirements for PKC-augmented JNK activation by MKK4/7 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Kinase Inhibitor Specificity: A Comparative Analysis of JNK-IN-8 and SP600125 Using Mass Spectrometry
In the landscape of targeted therapeutics, the precise selectivity of kinase inhibitors is paramount to ensure efficacy while minimizing off-target effects. This guide provides a detailed comparison of two prominent c-Jun N-terminal kinase (JNK) inhibitors, the covalent inhibitor JNK-IN-8 and the reversible ATP-competitive inhibitor SP600125. Leveraging mass spectrometry-based kinome profiling data, we present a quantitative analysis of their specificity, offering researchers, scientists, and drug development professionals a clear perspective on their performance.
The c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases, are critical mediators of cellular responses to stress stimuli, including inflammatory cytokines, ultraviolet radiation, and heat shock. Their involvement in a myriad of cellular processes such as proliferation, apoptosis, and inflammation has positioned them as attractive therapeutic targets for a range of diseases, from neurodegenerative disorders to cancer. The development of small molecule inhibitors targeting JNKs has been an area of intense research. However, the high degree of homology within the ATP-binding site of the human kinome presents a significant challenge in developing truly selective inhibitors.
This guide focuses on two widely used JNK inhibitors with distinct mechanisms of action. JNK-IN-8 is a potent, irreversible inhibitor that covalently binds to a conserved cysteine residue in the ATP-binding pocket of JNK isoforms.[1][2] In contrast, SP600125 is a reversible, ATP-competitive inhibitor that has been extensively used in preclinical studies.[3][4] Here, we delve into their kinome-wide specificity, as determined by mass spectrometry-based platforms, to provide a data-driven comparison of their on-target potency and off-target profiles.
Performance Comparison: JNK-IN-8 vs. SP600125
The specificity of a kinase inhibitor is a critical determinant of its utility as both a research tool and a potential therapeutic agent. Mass spectrometry-based kinome profiling techniques, such as KiNativ and KINOMEscan, have emerged as powerful tools for assessing inhibitor selectivity across a broad panel of kinases in an unbiased manner.[2][5]
JNK-IN-8 demonstrates exceptional selectivity for the JNK isoforms. Cellular kinase profiling using the KiNativ platform, which assesses inhibitor binding to over 200 kinases in their native state within a cell lysate, revealed that JNK-IN-8 exclusively targets JNKs.[2] Further profiling against a panel of 442 kinases by DiscoveRx (KINOMEscan) confirmed its high selectivity, with no significant off-target inhibition observed at concentrations where JNKs are potently inhibited.[6] While some minor off-target activity on FMS and MNK2 has been reported, the IC50 values are in the 200-500 nM range, significantly higher than its on-target potency.[6]
In contrast, SP600125, while being a potent JNK inhibitor, exhibits a broader off-target profile.[3][7] Besides its intended targets, SP600125 has been shown to inhibit other kinases, including Aurora kinase A, FLT3, and TRKA, with IC50 values in a similar range to its JNK inhibition.[3] This lack of high specificity can lead to ambiguous results in cellular studies and potential side effects in clinical applications.
The following table summarizes the biochemical potency and notable off-target interactions for both inhibitors, highlighting the superior selectivity of JNK-IN-8.
| Inhibitor | Target | IC50 (nM) | Notable Off-Targets (IC50) | Mechanism of Action | Selectivity Profile |
| JNK-IN-8 | JNK1 | 4.7[1] | FMS (~200-500 nM) | Covalent, Irreversible | Highly Selective |
| JNK2 | 18.7[1] | MNK2 (~200-500 nM) | |||
| JNK3 | 1.0 | ||||
| SP600125 | JNK1 | 40[3] | Aurora kinase A (60 nM)[3] | Reversible, ATP-competitive[3] | Moderately Selective |
| JNK2 | 40[3] | FLT3 (90 nM)[3] | |||
| JNK3 | 90[3] | TRKA (70 nM)[3] | |||
| Mps1[7] | |||||
| MKK3, MKK4, MKK6[3] | |||||
| PKB, PKCα[3] |
Experimental Protocols
The determination of kinase inhibitor specificity using mass spectrometry relies on sophisticated chemoproteomic workflows. The KiNativ platform, a widely used activity-based protein profiling method, provides a robust approach to quantify inhibitor binding to endogenous kinases in a complex biological sample.
KiNativ Mass Spectrometry Protocol for Kinase Inhibitor Profiling
This protocol outlines the key steps for assessing kinase inhibitor specificity using the KiNativ platform.
1. Cell Lysate Preparation:
-
Culture cells to the desired confluence and harvest.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate.
2. Inhibitor Incubation:
-
Aliquot the cell lysate into separate tubes.
-
Add the kinase inhibitor (e.g., JNK-IN-8 or SP600125) at various concentrations to the lysates. Include a vehicle control (e.g., DMSO).
-
Incubate the lysates with the inhibitor for a specified time to allow for target engagement.
3. Probe Labeling:
-
Add a biotinylated ATP or ADP acyl-phosphate probe (e.g., desthiobiotin-ATP) to each lysate. This probe covalently labels the active site of ATP-binding proteins, including kinases.
-
Incubate for a short period to allow the probe to react with kinases that are not occupied by the inhibitor.
4. Protein Digestion:
-
Reduce and alkylate the proteins in the lysate to denature them and prepare them for digestion.
-
Digest the proteins into peptides using a protease, typically trypsin.
5. Affinity Enrichment:
-
Add streptavidin-coated beads to the peptide mixture to capture the biotinylated peptides.
-
Wash the beads extensively to remove non-biotinylated peptides.
6. Mass Spectrometry Analysis:
-
Elute the captured peptides from the beads.
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer identifies and quantifies the labeled peptides from different kinases.
7. Data Analysis:
-
The relative abundance of each labeled kinase peptide in the inhibitor-treated samples is compared to the vehicle control.
-
A decrease in the signal for a specific kinase peptide indicates that the inhibitor has bound to that kinase and prevented probe labeling.
-
By analyzing the data across different inhibitor concentrations, IC50 values can be determined for each kinase, providing a quantitative measure of inhibitor potency and selectivity.
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental process and the targeted signaling pathway, the following diagrams are provided.
References
- 1. selleckchem.com [selleckchem.com]
- 2. graylab.stanford.edu [graylab.stanford.edu]
- 3. selleckchem.com [selleckchem.com]
- 4. lb-broth-lennox.com [lb-broth-lennox.com]
- 5. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probe JNK-IN-8 | Chemical Probes Portal [chemicalprobes.org]
- 7. SP600125 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Benchmarking JNK Inhibitors: A Comparative Guide for Researchers
A comprehensive analysis of JNK-IN-22 against next-generation c-Jun N-terminal kinase (JNK) inhibitors could not be conducted as no publicly available data for a compound designated "this compound" was found. This guide instead provides a detailed comparison of the well-established first-generation JNK inhibitor, SP600125, against a selection of prominent next-generation inhibitors: the covalent inhibitor JNK-IN-8, CC-401, and Bentamapimod (AS602801). This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of JNK inhibition.
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated by various cellular stresses, including inflammatory cytokines, UV radiation, and heat shock.[1][2][3] The JNK signaling pathway is a critical regulator of numerous cellular processes such as proliferation, differentiation, apoptosis, and inflammation.[1][2][3] Dysregulation of this pathway has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making JNKs attractive therapeutic targets.[3][4][5][6]
This guide presents a summary of quantitative performance data, detailed experimental methodologies for key assays, and visualizations of the JNK signaling pathway and a typical inhibitor screening workflow.
Quantitative Comparison of JNK Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected first and next-generation JNK inhibitors against the three main JNK isoforms. Lower IC50 values indicate higher potency.
| Inhibitor | Type | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Selectivity Notes |
| SP600125 | Reversible, ATP-competitive | 40 | 40 | 90 | First-generation inhibitor, also inhibits other kinases at higher concentrations. |
| JNK-IN-8 | Irreversible, Covalent | 4.67 | 18.7 | 0.98 | Binds covalently to a conserved cysteine residue near the ATP-binding pocket. |
| CC-401 | Reversible, ATP-competitive | 25-50 (Ki) | 25-50 (Ki) | 25-50 (Ki) | Reported to have greater than 40-fold selectivity for JNK over other kinases like p38 and ERK. |
| Bentamapimod (AS602801) | Reversible, ATP-competitive | 80 | 90 | 230 | An orally active pan-JNK inhibitor. |
Experimental Protocols
In Vitro Kinase Assay for IC50 Determination
This protocol describes a common method for determining the potency of a JNK inhibitor in a cell-free system.
Objective: To measure the concentration of a test compound required to inhibit 50% of the activity of a target JNK isoform.
Materials:
-
Recombinant active JNK1, JNK2, or JNK3 enzyme
-
JNK substrate (e.g., recombinant c-Jun fusion protein)
-
Adenosine triphosphate (ATP)
-
Test inhibitor compound
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in the kinase assay buffer.
-
Kinase Reaction Setup: In a microplate, add the diluted inhibitor, the JNK enzyme, and the JNK substrate.
-
Initiation of Reaction: Start the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to the Km value for the specific JNK isoform, if known.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced (or remaining ATP) using a detection reagent according to the manufacturer's protocol. The signal is typically measured as luminescence or fluorescence.
-
Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based c-Jun Phosphorylation Assay
This assay measures the ability of an inhibitor to block JNK activity within a cellular context by assessing the phosphorylation of its downstream target, c-Jun.
Objective: To determine the effective concentration of a JNK inhibitor required to reduce the phosphorylation of c-Jun in cells.
Materials:
-
Cultured cells (e.g., HeLa, HEK293)
-
JNK-activating stimulus (e.g., anisomycin, UV radiation)
-
Test inhibitor compound
-
Cell lysis buffer
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73) and anti-total-c-Jun
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Cell Treatment: Plate cells and grow to a suitable confluency. Pre-treat the cells with various concentrations of the JNK inhibitor for a specified time (e.g., 1-2 hours).
-
JNK Activation: Stimulate the cells with a JNK-activating agent for a short period (e.g., 30 minutes).
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-c-Jun.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total c-Jun to confirm equal loading.
-
-
Data Analysis: Quantify the band intensities for phospho-c-Jun and total c-Jun. The inhibitory effect is determined by the reduction in the ratio of phospho-c-Jun to total c-Jun in inhibitor-treated cells compared to stimulated, untreated cells.
Visualizations
Caption: The JNK signaling pathway is activated by various stress stimuli, leading to a kinase cascade that results in the phosphorylation of transcription factors like c-Jun and the regulation of gene expression.
Caption: A typical experimental workflow for an in vitro kinase assay to determine the IC50 value of a JNK inhibitor.
References
- 1. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 3. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 4. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of JNK-IN-22: A Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and minimizing environmental impact. For potent and selective inhibitors like JNK-IN-22, a c-Jun N-terminal kinase (JNK) inhibitor, adherence to established protocols is critical. This guide provides a framework for the safe handling and disposal of this compound, emphasizing the need for a thorough review of its specific Safety Data Sheet (SDS).
Key Safety and Chemical Data
Before handling or disposing of any chemical, researchers should be intimately familiar with its properties and associated hazards. The SDS for this compound will provide comprehensive data. Below is a summary of crucial information to extract from the SDS.
| Data Point | Significance for Handling and Disposal |
| Physical State | Determines appropriate personal protective equipment (PPE) and containment strategies. Solids, liquids, and solutions require different handling procedures. |
| Solubility | Informs the choice of solvent for cleaning contaminated surfaces and the potential for dissolution in waste streams. |
| Stability and Reactivity | Identifies conditions to avoid (e.g., heat, light, incompatible materials) to prevent hazardous reactions during storage and disposal.[1][2] |
| Toxicological Information | Details potential health hazards (e.g., irritation, sensitization, carcinogenicity) and dictates the necessary level of personal protection and emergency preparedness. |
| Ecological Information | Provides information on the potential environmental impact, guiding decisions on waste stream segregation and disposal methods to prevent harm to aquatic life and ecosystems. |
| GHS Hazard Statements & Pictograms | Offers a quick visual reference to the primary hazards associated with the chemical, ensuring immediate recognition of risks.[3] |
| Personal Protective Equipment (PPE) | Specifies the necessary protective gear, such as gloves, safety glasses, and lab coats, to be worn during handling and disposal to minimize exposure.[2] |
| First-Aid Measures | Outlines the immediate steps to be taken in case of accidental exposure (e.g., skin contact, inhalation).[4][5] |
| Fire-Fighting Measures | Describes appropriate extinguishing media and procedures in the event of a fire involving the chemical.[1][4] |
| Disposal Considerations | Provides manufacturer-specific recommendations for disposal, which should be followed in conjunction with institutional and local regulations.[1][4] |
Standard Operating Procedure for Disposal
The following protocol outlines a general, step-by-step procedure for the disposal of small quantities of this compound, typical in a research laboratory setting. This protocol should be adapted to comply with your institution's specific waste management policies.
Materials:
-
Appropriate Personal Protective Equipment (PPE) as specified in the SDS (gloves, safety glasses, lab coat)
-
Chemical-resistant waste container, properly labeled
-
Waste manifest or logbook
Protocol:
-
Consult the Safety Data Sheet (SDS): Before beginning any disposal procedure, thoroughly read and understand the SDS for this compound. Pay close attention to the "Handling and Storage" and "Disposal Considerations" sections.
-
Wear Appropriate PPE: Don the required personal protective equipment to prevent skin and eye exposure.
-
Segregate Chemical Waste:
-
Do not mix this compound with incompatible waste materials. The SDS will list any incompatibilities.[1][2]
-
Dispose of pure, unused this compound in a designated solid chemical waste container.
-
Solutions of this compound should be disposed of in a designated liquid chemical waste container, compatible with the solvent used.
-
Contaminated materials (e.g., pipette tips, gloves, weigh boats) should be collected in a separate, clearly labeled hazardous waste bag or container.
-
-
Label Waste Containers:
-
Ensure all waste containers are clearly and accurately labeled with the full chemical name ("this compound"), concentration (if in solution), and the appropriate hazard symbols.
-
Follow your institution's specific labeling requirements.
-
-
Store Waste Appropriately:
-
Store waste containers in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure containers are sealed to prevent leaks or spills.
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Complete any required waste manifest forms accurately and completely.
-
-
Decontaminate Work Area:
-
After handling and disposing of the chemical, thoroughly clean and decontaminate the work area using an appropriate solvent or cleaning agent as recommended by the SDS.
-
-
Wash Hands:
-
Remove PPE and wash hands thoroughly with soap and water.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
